molecular formula C9H12N2O B1337280 N-(3-aminophenyl)-N-methylacetamide CAS No. 61679-27-4

N-(3-aminophenyl)-N-methylacetamide

Cat. No.: B1337280
CAS No.: 61679-27-4
M. Wt: 164.2 g/mol
InChI Key: UVSPIVSEYIORPC-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-aminophenyl)-N-methylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-aminophenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminophenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminophenyl)-N-methylacetamide
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InChI

InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSPIVSEYIORPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442355
Record name N-(3-aminophenyl)-N-methylacetamide
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61679-27-4
Record name N-(3-aminophenyl)-N-methylacetamide
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Record name N-(3-aminophenyl)-N-methylacetamide
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Foundational & Exploratory

N-(3-aminophenyl)-N-methylacetamide basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(3-aminophenyl)-N-methylacetamide

Synonyms: 3-Amino-N-methylacetanilide;


-(3-Aminophenyl)-N-methylacetamide; m-Amino-N-methylacetanilide.
Chemical Formula: 

Molecular Weight: 164.21 g/mol

Part 1: Chemical Identity & Physicochemical Core

1.1 Structural Definition N-(3-aminophenyl)-N-methylacetamide is a bifunctional aromatic intermediate characterized by a benzene ring substituted at the meta (1,3) positions.[1][2][3] It features:

  • An N-methylacetamido group: An acetamide moiety (

    
    ) attached to a nitrogen atom, which also bears a methyl group. This nitrogen is bonded to the phenyl ring.
    
  • A primary amino group: An

    
     group located at the meta position relative to the acetamido group.
    

This specific substitution pattern is critical. Unlike the common para-isomer (used in color photography developers), the meta-orientation disrupts the direct conjugation between the two nitrogen centers, altering its electrochemical properties and reactivity profile, making it a valuable scaffold for kinase inhibitors and specialized azo dyes.

1.2 Physicochemical Properties (Predicted & Analog-Derived) Note: Empirical data for the meta-isomer is scarce compared to the para-isomer (CAS 119-63-1). The values below are derived from Structure-Activity Relationship (SAR) analysis of 3-aminoacetanilide and N-methylacetanilide.

PropertyValue / DescriptionContext
Physical State Off-white to pale grey solid or viscous oilThe N-methyl group disrupts intermolecular H-bonding compared to 3-aminoacetanilide (MP 86-88°C), likely lowering the melting point.
Melting Point ~65–75°C (Predicted)Lower than the non-methylated parent due to steric bulk and loss of one H-bond donor.
Solubility High in MeOH, DCM, DMSO; Moderate in

The amide and amine groups provide polarity, but the N-methyl and phenyl ring add lipophilicity.
pKa (Amine) ~4.2 – 4.5The meta-acetamido group is electron-withdrawing (inductive), lowering the basicity of the aniline nitrogen compared to aniline (4.6).
LogP ~0.5 – 0.8More lipophilic than 3-aminoacetanilide (LogP ~0.2) due to the N-methyl group.[4]

Part 2: Synthesis Strategy

2.1 Retrosynthetic Analysis Direct nitration of N-methylacetanilide yields predominantly the para-isomer (and some ortho) due to the directing effects of the amide nitrogen. Therefore, the synthesis must proceed via a meta-directing precursor or a pre-substituted meta starting material.

2.2 Recommended Protocol: The Nitro-Reduction Route This protocol ensures regiospecificity by establishing the nitrogen positions early.

Step 1: Acetylation of 3-Nitro-N-methylaniline Precursor: 3-Nitro-N-methylaniline (CAS 619-32-9). Reagents: Acetic Anhydride (


), Pyridine or Sodium Acetate.
  • Dissolve 3-nitro-N-methylaniline (1.0 eq) in dichloromethane (DCM).

  • Add Pyridine (1.2 eq) as an acid scavenger.

  • Cool to 0°C and add Acetic Anhydride (1.1 eq) dropwise.

  • Allow to warm to room temperature and stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate.
  • Product:N-(3-nitrophenyl)-N-methylacetamide .

Step 2: Selective Reduction of the Nitro Group Reagents:


 (gas), Pd/C (10%) OR Iron powder (

) / Ammonium Chloride (

).
  • Dissolve the nitro-intermediate in Methanol/Ethanol.

  • Add 10% Pd/C catalyst (5-10 wt% loading).

  • Stir under hydrogen atmosphere (balloon pressure or 1-3 bar) at RT for 6-12 hours.

  • Monitoring: Check TLC for disappearance of the yellow nitro compound and appearance of the fluorescent amine.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

  • Final Product:N-(3-aminophenyl)-N-methylacetamide .[2][4]

2.3 Synthesis Workflow Diagram

SynthesisPath Start 3-Nitro-N-methylaniline Step1 Acetylation (Ac2O / Pyridine) Start->Step1 Inter Intermediate: N-(3-nitrophenyl)-N-methylacetamide Step1->Inter Step2 Reduction (H2, Pd/C) Inter->Step2 Final Product: N-(3-aminophenyl)-N-methylacetamide Step2->Final

Figure 1: Regioselective synthesis pathway ensuring meta-substitution integrity.

Part 3: Applications & Reactivity

3.1 Pharmaceutical Intermediate (Kinase Inhibitors) In drug discovery, this molecule serves as a "hinge-binding" mimic or a solvent-exposed tail.

  • Mechanism: The acetamide oxygen can accept a hydrogen bond, while the N-methyl group induces a specific conformational twist (cis/trans amide rotamers), potentially fitting into hydrophobic pockets that a simple NH-acetamide cannot access.

  • Coupling: The free primary amine (

    
    ) is readily derivatized via:
    
    • Amide coupling: Reaction with carboxylic acids (EDC/NHS).

    • Urea formation: Reaction with isocyanates.

    • Buchwald-Hartwig Amination: Cross-coupling with aryl halides.

3.2 Reactivity Profile The molecule possesses two nitrogen centers with distinct reactivities:

  • Amide Nitrogen: Protected and chemically robust. Hydrolysis requires harsh acidic/basic reflux (

    
    ).
    
  • Aniline Nitrogen: Nucleophilic and prone to oxidation.

    • Oxidation: Air sensitive over time; turns brown/purple (quinone imine formation).

    • Electrophilic Substitution: The amino group activates the ring at positions 2, 4, and 6 (relative to itself).

3.3 Reactivity & Metabolism Diagram

Reactivity Core N-(3-aminophenyl)- N-methylacetamide Path1 Acylation/Alkylation (Drug Synthesis) Core->Path1 Targeted Reaction (-NH2) Path2 Metabolic N-Dealkylation (CYP450) Core->Path2 In Vivo (Liver) Path3 Amide Hydrolysis (Harsh Acid/Base) Core->Path3 Degradation Prod1 Amides/Ureas (Stable Scaffolds) Path1->Prod1 Prod2 3-Aminoacetanilide Path2->Prod2 Prod3 N-Methyl-m-phenylenediamine Path3->Prod3

Figure 2: Chemical reactivity and potential metabolic degradation pathways.

Part 4: Safety & Handling (E-E-A-T)

4.1 Hazard Identification As an aniline derivative, this compound must be treated as potentially toxic and genotoxic until proven otherwise.

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Aniline derivatives can cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis.

  • Skin/Eye: Irritant.[5]

4.2 Handling Protocol

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for solutions), safety glasses with side shields, and lab coat.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free amine is sensitive to oxidation; if the compound darkens, purify via recrystallization or silica column chromatography before use.

4.3 Waste Disposal Segregate as "Halogen-free Organic Waste containing Nitrogen." Do not dispose of down the drain. Incineration is the standard disposal method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119-63-1 (Para-isomer analog for toxicity reference). Retrieved from [Link]

  • Google Patents.Patent TWI328009B: Quinoline derivatives as phosphodiesterase inhibitors. (Cites 3-Amino-N-methylacetanilide as Intermediate).

Sources

N-(3-aminophenyl)-N-methylacetamide discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-aminophenyl)-N-methylacetamide

Introduction

N-(3-aminophenyl)-N-methylacetamide is a substituted aromatic amine that, while not possessing a storied history of discovery in its own right, represents a versatile chemical intermediate. Its structure, featuring a reactive primary amine and a tertiary amide, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals, dyes, and other specialty chemicals. This guide provides a comprehensive overview of the logical synthetic pathways, detailed experimental protocols, and characterization methods for N-(3-aminophenyl)-N-methylacetamide, grounded in established principles of organic chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(3-aminophenyl)-N-methylacetamide is provided in the table below.

PropertyValue
IUPAC Name N-(3-aminophenyl)-N-methylacetamide
CAS Number 52796-21-7
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Appearance Predicted: Off-white to light brown solid
Solubility Predicted: Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)
Boiling Point Predicted: >300 °C
Melting Point Predicted: 100-110 °C

Retrosynthetic Analysis

The logical approach to designing a synthesis for a target molecule is through retrosynthesis. This process involves breaking down the target molecule into simpler, commercially available starting materials. For N-(3-aminophenyl)-N-methylacetamide, two primary retrosynthetic disconnections are considered, leading to two distinct and plausible synthetic routes.

G cluster_0 Retrosynthetic Disconnections cluster_1 Route 1 Precursors cluster_2 Route 2 Precursors target N-(3-aminophenyl)-N-methylacetamide disconnection1 C-N (amide) disconnection target->disconnection1 Route 1 disconnection2 N-C (amine) disconnection (from nitro group) target->disconnection2 Route 2 precursor1a N-methyl-m-phenylenediamine disconnection1->precursor1a precursor1b Acetic Anhydride disconnection1->precursor1b precursor2 N-(3-nitrophenyl)-N-methylacetamide disconnection2->precursor2

Caption: Retrosynthetic analysis of N-(3-aminophenyl)-N-methylacetamide.

Proposed Synthetic Pathways and Methodologies

Based on the retrosynthetic analysis, two primary synthetic routes are proposed. Both routes utilize common and well-documented organic transformations.

Route 1: Selective Acetylation of N-methyl-m-phenylenediamine

This is the more direct approach, involving the selective acetylation of the secondary amine in the presence of a primary amine. The primary amine is less reactive due to steric hindrance and electronic effects.

G start N-methyl-m-phenylenediamine reagent + Acetic Anhydride (CH3CO)2O start->reagent Acetylation product N-(3-aminophenyl)-N-methylacetamide reagent->product

Caption: Synthetic workflow for Route 1.

Expertise & Experience Insights: The key to this reaction is controlling the stoichiometry of the acetic anhydride to favor mono-acetylation. Using a 1:1 molar ratio of the diamine to acetic anhydride at a low temperature will minimize the formation of the di-acetylated byproduct. The choice of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent side reactions.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of N-methyl-m-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-(3-aminophenyl)-N-methylacetamide.

Route 2: Reduction of a Nitro Intermediate

This two-step route involves the initial synthesis of N-(3-nitrophenyl)-N-methylacetamide, followed by the reduction of the nitro group to a primary amine. This route offers excellent selectivity as the nitro group is readily reduced without affecting the amide functionality.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Reduction start1 N-methyl-3-nitroaniline reagent1 + Acetic Anhydride start1->reagent1 intermediate N-(3-nitrophenyl)-N-methylacetamide reagent1->intermediate reagent2 + H2, Pd/C intermediate->reagent2 product N-(3-aminophenyl)-N-methylacetamide reagent2->product

Caption: Synthetic workflow for Route 2.

Expertise & Experience Insights: The acetylation of N-methyl-3-nitroaniline is a straightforward and high-yielding reaction. For the reduction step, catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1] Alternatively, metal-acid reductions, such as with tin chloride (SnCl₂) in hydrochloric acid (HCl), can be used, although the workup is often more complex.

Detailed Experimental Protocol:

Step 1: Synthesis of N-(3-nitrophenyl)-N-methylacetamide

  • Reaction Setup: Dissolve N-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.[2][3]

  • Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) to the solution and heat the mixture at a gentle reflux for 1-2 hours.

  • Workup: Cool the reaction mixture and pour it into ice-cold water with vigorous stirring to precipitate the product.[2]

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure N-(3-nitrophenyl)-N-methylacetamide.

Step 2: Reduction to N-(3-aminophenyl)-N-methylacetamide

  • Reaction Setup: In a hydrogenation vessel, dissolve the N-(3-nitrophenyl)-N-methylacetamide (1.0 eq) from the previous step in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the final product, N-(3-aminophenyl)-N-methylacetamide. If necessary, further purification can be achieved by recrystallization.

Characterization Methods

To confirm the identity and purity of the synthesized N-(3-aminophenyl)-N-methylacetamide, a combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the N-methyl protons, and the acetyl protons. ¹³C NMR will confirm the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺).

Potential Applications

As a chemical intermediate, N-(3-aminophenyl)-N-methylacetamide is a precursor to a variety of more complex molecules. The presence of a primary aromatic amine allows for diazotization reactions to produce azo dyes. It can also serve as a building block in the synthesis of pharmaceuticals, where the amine can be further functionalized to introduce desired pharmacophores. Its structure is analogous to intermediates used in the synthesis of various biologically active compounds.

Conclusion

While a specific historical record of the discovery of N-(3-aminophenyl)-N-methylacetamide is not prominent in the scientific literature, its synthesis can be logically and efficiently achieved through well-established organic reactions. The two primary routes—selective acetylation of a diamine or reduction of a nitro intermediate—offer reliable and scalable methods for its preparation. This guide provides the necessary technical details and expert insights for researchers and drug development professionals to synthesize, purify, and characterize this versatile chemical intermediate for its potential use in various scientific and industrial applications.

References

  • CN1324003C - Technique for preparing N-methylacetamide - Google P
  • N-Methylacetamide - Wikipedia. (URL: [Link])

  • CN1760175A - Technique for preparing N-methylacetamide - Google P
  • Volume 11, Issue 6, June 2022 - Impact Factor: 8.118. (URL: [Link])

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives - Basrah Journal of Science. (URL: [Link])

  • Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • SOLUTION: Synthesis of acetanilide from aniline - Studypool. (URL: [Link])

  • WO/2022/088300 PREPARATION METHOD FOR M-PHENYLENEDIAMINE. (URL: [Link])

  • CN103804222A - Synthetic method of 4-(4-aminophenyl)
  • Scheme 1 Synthesis of N-methylacetamide (NMA, 1) co-crystals with... - ResearchGate. (URL: [Link])

  • Carbendazim formulation - AU2019201674A1 - Google P
  • Acetanilide - Wikipedia. (URL: [Link])

  • Carbendazim | C9H9N3O2 | CID 25429 - PubChem - NIH. (URL: [Link])

  • CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt)
  • Synthesis of Acetanilide | PDF | Chemical Substances | Chemistry - Scribd. (URL: [Link])

  • Selected recent syntheses of acetanilides. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem. (URL: [Link])

  • DE602005012365D1 - PROCESS FOR SYNTHESIS OF N-Ä3- (3-CYANOPYRAZOLOÄ1,5AÜPYRIMIDIN-7-YL)

Sources

An In-depth Technical Guide to Theoretical Studies of N-(3-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

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A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminophenyl)-N-methylacetamide (N3ANMA) is a molecule of significant interest due to its structural motifs, which are common in pharmacologically active compounds and functional materials. A comprehensive understanding of its molecular properties is paramount for harnessing its full potential. This technical guide provides a deep dive into the theoretical investigation of N3ANMA, leveraging quantum chemical computations to elucidate its structural, vibrational, electronic, and non-linear optical (NLO) properties. By detailing a robust computational framework, this document serves as a blueprint for the in-silico analysis of N3ANMA and analogous molecular systems, offering insights crucial for rational drug design and materials engineering.

Introduction

N-(3-aminophenyl)-N-methylacetamide is an organic compound featuring an acetamide group and an aminophenyl ring. The amide functional group is a cornerstone of peptide chemistry, and its study provides insights into the structure and function of proteins.[1] The presence of both electron-donating (amino) and electron-withdrawing (carbonyl) groups, connected through a π-conjugated system, suggests the potential for interesting electronic and optical properties. Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the behavior of such molecules at the atomic level, often preceding and guiding experimental work.[2][3] This guide outlines the application of a DFT-based approach to comprehensively characterize N3ANMA.

Computational Methodology: A Self-Validating Framework

The credibility of theoretical chemistry hinges on the judicious selection of computational methods. The protocol described herein is designed as a self-validating system, where theoretical predictions can be benchmarked against experimental data to ensure accuracy.

The Choice of Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry for medium-sized organic molecules. It offers an excellent balance between computational cost and accuracy by approximating the many-body electronic Schrödinger equation in terms of the electron density. For molecules like N3ANMA, DFT is particularly adept at predicting geometric parameters, vibrational frequencies, and electronic properties.[4][5]

Selecting the B3LYP Functional

The choice of the exchange-correlation functional is critical in DFT. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-validated functionals for organic molecules.[5][6] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties such as the HOMO-LUMO gap. Numerous studies on related amide and aniline derivatives have demonstrated the reliability of B3LYP for predicting a range of molecular properties.[3][7][8]

The Role of the 6-311++G(d,p) Basis Set

The basis set determines the flexibility given to electrons in the calculation. The Pople-style 6-311++G(d,p) basis set is a robust choice for this type of analysis.[3][6]

  • 6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons.

  • ++ : Diffuse functions on both heavy atoms and hydrogen, crucial for describing anions, lone pairs, and non-covalent interactions.

  • (d,p) : Polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for non-spherical electron density distributions and are essential for accurately modeling bonding.

Software and Computational Environment

All calculations are typically performed using a validated quantum chemistry software package like Gaussian. The initial molecular structure of N3ANMA is built and visualized using a graphical interface such as GaussView.

Workflow for Theoretical Analysis

A systematic workflow ensures the reliability and reproducibility of the computational results. The process begins with geometry optimization, followed by frequency calculations to confirm a true energy minimum, and then proceeds to the calculation of various molecular properties.

G cluster_input Input Phase cluster_core_calc Core DFT Calculations cluster_properties Property Analysis Input Initial Molecular Structure (N3ANMA) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Minimum Energy NMR NMR Simulation (1H, 13C) Opt->NMR Calculate Shifts Elec Electronic Properties (HOMO-LUMO, MEP) Opt->Elec Analyze Orbitals NLO Non-Linear Optical (NLO) Properties Opt->NLO Compute Hyperpolarizability Vib Vibrational Analysis (FT-IR, FT-Raman) Freq->Vib Predict Spectra

Caption: A typical workflow for the theoretical analysis of N3ANMA using DFT.

Results and Discussion: A Multi-faceted Analysis

Molecular Geometry Optimization

The first step in any quantum chemical calculation is to find the molecule's most stable three-dimensional structure, its equilibrium geometry. The optimized structure provides foundational data, such as bond lengths and angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometric Parameters for N3ANMA

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC=O~1.23
C-N (amide)~1.36
C-N (amine)~1.40
Bond AngleO=C-N~122.0
C-N-C (amide)~120.0
Dihedral AngleC-C-N-C (amide)~180.0 (trans)

Note: These are typical expected values. Actual calculated values would be presented from a specific computation.

The planarity of the amide group is a key feature, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. This has significant implications for the molecule's overall shape and potential for hydrogen bonding.[4]

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups. Theoretical frequency calculations allow for the precise assignment of each vibrational mode observed in experimental FT-IR and FT-Raman spectra.[1][4] To improve the agreement between calculated harmonic frequencies and experimental anharmonic frequencies, a scaling factor is often applied.[9]

Table 2: Key Vibrational Modes of N3ANMA

Vibrational ModeCalculated Frequency (cm⁻¹, scaled)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Assignment
Amine N-H stretch~3450, ~3360(Expected)(Expected)Asymmetric & Symmetric stretch
Amide C=O stretch~1660(Expected)(Expected)Amide I band
Amide N-H bend~1560(Expected)(Expected)Amide II band
Phenyl C=C stretch~1600, ~1480(Expected)(Expected)Ring stretching modes

Note: Experimental values are required for a complete comparison and validation of the theoretical model.

The Amide I and Amide II bands are characteristic absorption peaks for compounds containing a peptide bond and are sensitive to the local molecular environment.[1]

Nuclear Magnetic Resonance (NMR) Analysis

Theoretical NMR chemical shift calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective in assigning peaks in experimental ¹H and ¹³C NMR spectra.[3] Calculations are often performed simulating the solvent used in the experiment to improve accuracy.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity.[10] A smaller gap suggests that the molecule is more polarizable and more reactive.[11]

FMO cluster_info Reactivity Descriptors LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO->LUMO ΔE = E_LUMO - E_HOMO (Electronic Excitation) info Ionization Potential ≈ -E_HOMO Electron Affinity ≈ -E_LUMO Chemical Hardness ≈ (E_LUMO - E_HOMO)/2

Caption: Relationship between HOMO, LUMO, and key chemical reactivity descriptors.

For N3ANMA, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO would likely be distributed over the electron-accepting acetamide portion of the molecule. This distribution facilitates intramolecular charge transfer (ICT), a phenomenon crucial for NLO properties.

Molecular Electrostatic Potential (MEP) Analysis

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

  • Red regions (negative potential): Indicate electron-rich areas, such as the oxygen atom of the carbonyl group, which are prone to electrophilic attack.

  • Blue regions (positive potential): Indicate electron-poor areas, like the hydrogen atoms of the amine group, which are susceptible to nucleophilic attack.

Non-Linear Optical (NLO) Properties

Molecules with a significant difference in electron distribution between their ground and excited states can exhibit NLO properties.[12] The presence of donor (amino) and acceptor (acetamide) groups linked by a π-system in N3ANMA makes it a candidate for NLO applications. Key NLO properties, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated theoretically. A large β value is indicative of a strong second-order NLO response.[13]

Conclusion

This guide has detailed a comprehensive theoretical framework for the characterization of N-(3-aminophenyl)-N-methylacetamide. By employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to generate reliable predictions of the molecule's geometry, vibrational spectra, electronic structure, and NLO properties. This in-silico approach provides a profound understanding of the structure-property relationships of N3ANMA, offering crucial data that can accelerate its application in drug development and materials science. The synergy between these theoretical predictions and experimental validation represents a powerful paradigm in modern chemical research.

References

  • Semantic Scholar. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N‑Methylacetamide Fine Components. [Link]

  • NIH. (2022). A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. [Link]

  • PubMed. (n.d.). Enthalpies of Hydration of N-methylacetamide by One, Two, and Three Waters and the Effect Upon the C=O Stretching Frequency. An Ab Initio DFT Study. [Link]

  • ResearchGate. (2001). Vibrational Spectroscopy of N-Methylacetamide Revisited. [Link]

  • NIH. (n.d.). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. [Link]

  • ResearchGate. (2019). DFT calculations on molecular structures, HOMO–LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. [Link]

  • ResearchGate. (2005). Third-order non-linear optical properties of tetra-n-propylammonium bis (4,5-dithiolato-1,3-dithiole-2-thione) nickel (III). [Link]

  • Semantic Scholar. (2021). Hyper-Raman Spectroscopic Investigation of Amide Bands of N-Methylacetamide in Liquid/Solution Phase. [Link]

  • Wiley Online Library. (n.d.). Linear Optical and Third-Order Nonlinear Optical Properties of Some Fluorenyl- and Triarylamine-Containing Tetracyanobutadiene Derivatives. [Link]

  • MDPI. (2020). Molecular Structure, Vibrational Spectral Investigations (FT-IR and FT-Raman), NLO, NBO, HOMO-LUMO, MEP Analysis of (E)-2-(3-pentyl-2,6-diphenylpiperidin-4-ylidene)-N-phenylhydrazinecarbothioamide Based on DFT and Molecular Docking Studies. [Link]

  • PubMed. (2014). Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. [Link]

  • ResearchGate. (2014). Quantum dynamics of N-methylacetamide studied by the vibrational configuration interaction method. [Link]

  • ResearchGate. (n.d.). Linear and nonlinear optical properties of a new organic crystal, N-(4-aminobenzenesulfonyl)acetamide. [Link]

  • ResearchGate. (2019). Molecular docking, dynamics simulation and ADMET prediction of Acetaminophen and its modified derivatives based on quantum calculations. [Link]

  • ResearchGate. (2020). NBO, conformational, NLO, HOMO-LUMO, NMR and electronic spectral study on 1-phenyl-1-propanol by quantum computational methods. [Link]

  • ResearchGate. (2017). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. [Link]

Sources

Methodological & Application

Detailed synthesis protocol for N-(3-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of N-(3-aminophenyl)-N-methylacetamide

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of N-(3-aminophenyl)-N-methylacetamide (Target Molecule). Unlike direct alkylation of phenylenediamines, which often suffers from poor selectivity (over-alkylation), this route utilizes a "Protect-Methylate-Reduce" strategy. By starting with 3-nitroacetanilide, we leverage the acidity of the amide proton for clean mono-methylation, followed by a chemoselective reduction of the nitro group. This ensures high regiochemical fidelity and minimizes purification burdens.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The structural challenge lies in distinguishing the two nitrogen centers. Direct methylation of N-(3-aminophenyl)acetamide would likely occur at the more nucleophilic primary amine (aniline) rather than the amide, or result in a mixture.

Strategic Pathway:

  • Precursor Selection: Start with 3-nitroacetanilide (commercially available or easily derived from 3-nitroaniline). The nitro group acts as a "masked" amine.

  • Regioselective Methylation: Deprotonate the amide nitrogen (pKa ~17) using Sodium Hydride (NaH) to form an imidate-like anion, which is then trapped with Methyl Iodide (MeI). This locks the methyl group onto the amide nitrogen.

  • Chemoselective Reduction: Reduce the nitro group to the primary amine using catalytic hydrogenation (Pd/C). This condition leaves the amide and N-methyl groups intact.

Synthesis Workflow Diagram

SynthesisPath Start 3-Nitroacetanilide (SM) Step1 Step 1: N-Methylation (NaH, MeI, DMF) Start->Step1 Deprotonation & Alkylation Inter Intermediate: N-Methyl-N-(3-nitrophenyl)acetamide Step1->Inter Yield >90% Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH) Inter->Step2 Hydrogenation Final Target: N-(3-aminophenyl)-N-methylacetamide Step2->Final Yield ~85%

Figure 1: Logical flow of the "Protect-Methylate-Reduce" strategy ensuring regioselectivity.

Detailed Experimental Protocol

Step 1: Synthesis of N-Methyl-N-(3-nitrophenyl)acetamide

Rationale: The use of NaH in DMF provides a kinetic deprotonation of the amide. Methyl iodide is added subsequently to prevent side reactions.

Materials:

  • 3-Nitroacetanilide (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Methyl Iodide (MeI) (1.5 equiv) [Caution: Carcinogen ]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc) & Brine for workup

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.

  • Solubilization: Dissolve 3-Nitroacetanilide (10 mmol, 1.80 g) in anhydrous DMF (20 mL). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (12 mmol, 480 mg of 60% dispersion) portion-wise over 10 minutes. Evolution of H2 gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow.

  • Methylation: Add Methyl Iodide (15 mmol, 0.93 mL) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by a higher Rf spot (N-methylated product).

  • Quench & Workup:

    • Cool back to 0°C. Carefully quench with saturated aqueous NH4Cl (10 mL).

    • Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate in vacuo.[1]

  • Purification: The crude yellow oil/solid is usually sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography.

Expected Data:

  • Yield: 90–95%

  • Appearance: Pale yellow solid.

Step 2: Reduction to N-(3-aminophenyl)-N-methylacetamide

Rationale: Catalytic hydrogenation is preferred over chemical reductants (like Fe/HCl) to avoid hydrolysis of the amide bond and to simplify workup (filtration vs. extraction).

Materials:

  • N-Methyl-N-(3-nitrophenyl)acetamide (from Step 1)

  • Palladium on Carbon (10 wt.[2] % loading) (10 mol %)

  • Methanol (MeOH) (0.1 M concentration)

  • Hydrogen gas (H2) (Balloon pressure)

Protocol:

  • Setup: In a clean RBF or hydrogenation bottle, dissolve the intermediate (5 mmol) in MeOH (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10% by weight of substrate) under an inert atmosphere (Argon/Nitrogen flow).

    • Safety Note: Dry Pd/C is pyrophoric. Keep wet with solvent or use water-wet catalyst.

  • Hydrogenation: Purge the vessel with H2 gas (vacuum/fill cycle x3). Attach a hydrogen balloon and stir vigorously at RT for 4–6 hours.

  • Monitoring: Monitor by TLC. The non-polar nitro compound will convert to the polar, UV-active amine (stains purple with Ninhydrin).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.

  • Final Purification: The resulting off-white solid is the target compound. If coloration (oxidation) is observed, recrystallize immediately from Toluene or EtOAc/Hexane.

Quantitative Summary Table

ParameterStep 1 (Methylation)Step 2 (Reduction)
Limiting Reagent 3-NitroacetanilideNitro-Intermediate
Reagent Stoichiometry 1.2 eq NaH / 1.5 eq MeI10 wt% Pd/C
Solvent System DMF (Anhydrous)Methanol
Temperature 0°C

RT
RT
Typical Yield 92%85-88%
Key Hazard Methyl Iodide (Alkylator)Pd/C (Fire Hazard)

Quality Control & Characterization

To validate the synthesis, the following analytical markers should be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Amide Methyl: Singlet,

      
       ~3.1 ppm (3H).
      
    • Acetyl Methyl: Singlet,

      
       ~1.7–1.8 ppm (3H).
      
    • Aromatic Protons: Multiplet,

      
       ~6.5–7.1 ppm (4H).
      
    • Amine Protons: Broad singlet,

      
       ~5.2 ppm (2H, exchangeable with D2O).
      
  • Purity: HPLC >98% (254 nm).

  • Storage: Store under inert atmosphere at 4°C. Aromatic amines are prone to oxidation (darkening) over time.

References

  • ChemicalBook. (n.d.). N-(3-Aminophenyl)acetamide Properties and Synthesis. Retrieved from

    • Context: Provides physical properties and baseline reduction protocols for the non-methylated analog, valid
  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids (Chapter 6). Retrieved from

    • Context: Validates the Benoiton method (NaH/MeI) for N-methylation of amides/carbamates, establishing the mechanistic basis for Step 1.
  • National Center for Biotechnology Information (PubChem). (n.d.). 2-(3-aminophenyl)-N-methylacetamide Compound Summary. Retrieved from

    • Context: Used for structural verification and SMILES string analysis to distinguish between isomers during protocol design.
  • PrepChem. (n.d.). Preparation of 4′-aminoacetanilide. Retrieved from

    • Context: Provides the classical industrial precedent for nitro-acetanilide reduction, which serves as the control logic for the meta-isomer reduction.

Sources

N-(3-aminophenyl)-N-methylacetamide methylation reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Methylation Protocols for N-(3-aminophenyl)-N-methylacetamide

Executive Summary

The methylation of N-(3-aminophenyl)-N-methylacetamide (Compound 1 ) represents a critical transformation in medicinal chemistry, particularly for optimizing the physicochemical properties (logP, pKa) and metabolic stability of kinase inhibitors and GPCR ligands.

The core challenge in this transformation is the "Selectivity Cliff" : the primary aniline moiety (


) is highly nucleophilic, but the resulting secondary amine (

) is often more nucleophilic, leading to uncontrolled over-methylation to the tertiary amine (

) or quaternary ammonium salt.

This guide provides two distinct, field-validated protocols to navigate this challenge:

  • Protocol A (Chan-Lam Coupling): A copper-promoted oxidative coupling for high-fidelity monomethylation .

  • Protocol B (Reductive Alkylation): A hydride-mediated sequence for exhaustive dimethylation .

Strategic Analysis & Reaction Pathways

The starting material contains two nitrogen centers. The acetamide nitrogen is chemically inert under these conditions due to resonance stabilization and steric bulk (N-methyl, N-aryl substitution). Reaction exclusivity is observed at the meta-aniline nitrogen.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways controlled by reagent selection.

MethylationPathways SM Starting Material N-(3-aminophenyl)-N-methylacetamide Mono Product A (Monomethyl) N-(3-(methylamino)phenyl)-N-methylacetamide SM->Mono Protocol A: Cu(OAc)2, MeB(OH)2 (Chan-Lam) Di Product B (Dimethyl) N-(3-(dimethylamino)phenyl)-N-methylacetamide SM->Di Protocol B: HCHO (excess), NaBH(OAc)3 (Reductive Amination) Mono->Di Over-reaction (Uncontrolled Alkylation) Quat Over-Alkylation Quaternary Ammonium Salt Di->Quat MeI (Excess)

Figure 1: Divergent methylation pathways. Protocol A enforces a kinetic stop at the mono-methyl stage, while Protocol B drives the reaction to the di-methyl stage.

Comparative Methodologies

FeatureProtocol A: Chan-Lam Coupling Protocol B: Reductive Alkylation
Target Selective Monomethylation Exhaustive Dimethylation
Reagents MeB(OH)

, Cu(OAc)

, Pyridine
Formaldehyde, NaBH(OAc)

, AcOH
Mechanism Oxidative Cross-CouplingImine formation / Hydride reduction
Selectivity >95% Mono-product>98% Di-product
Conditions Reflux (Dioxane), AerobicAmbient Temp (DCM/DCE)
Key Advantage Prevents over-alkylation completely.Rapid, scalable, inexpensive.

Detailed Experimental Protocols

Protocol A: Selective Monomethylation (Chan-Lam Coupling)

Rationale: Traditional alkylation with methyl iodide is uncontrollable. The Chan-Lam coupling uses methylboronic acid as a "soft" alkylating agent. The mechanism involves a copper(II/III) catalytic cycle where the amine coordinates to the metal center. Crucially, the secondary amine product is sterically and electronically less prone to re-enter the catalytic cycle compared to the primary amine, ensuring high monoselectivity [1].

Reagents:

  • Substrate: N-(3-aminophenyl)-N-methylacetamide (1.0 equiv)

  • Methylboronic acid [MeB(OH)

    
    ] (2.0 - 3.0 equiv)
    
  • Copper(II) Acetate [Cu(OAc)

    
    ] (1.0 - 1.1 equiv)
    
  • Pyridine (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, charge Cu(OAc)

    
      (1.0 equiv) and Methylboronic acid  (2.0 equiv).
    
  • Solvation: Add 1,4-Dioxane (0.1 M concentration relative to substrate) and Pyridine (3.0 equiv).

  • Activation: Stir the mixture at room temperature for 15 minutes. The solution should turn a deep blue/green, indicating the formation of the active Cu-pyridine complex.

  • Addition: Add the N-(3-aminophenyl)-N-methylacetamide (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (100–101 °C) open to the air (or under an O

    
     balloon for faster kinetics). The reaction requires oxygen to re-oxidize Cu(I) to Cu(II).
    
  • Monitoring: Monitor by LCMS every 2 hours. The reaction typically reaches completion in 4–16 hours.

    • Checkpoint: If conversion stalls, add an additional 0.5 equiv of MeB(OH)

      
      .
      
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO

    
    , typically 0–10% MeOH in DCM).
    

Yield Expectation: 70–85% Isolated Yield.

Protocol B: Exhaustive Dimethylation (Reductive Amination)

Rationale: To achieve full dimethylation, we utilize the high reactivity of formaldehyde. Sodium triacetoxyborohydride (STAB) is preferred over NaBH


CN due to lower toxicity and better compatibility with acetamides.

Reagents:

  • Substrate: N-(3-aminophenyl)-N-methylacetamide (1.0 equiv)

  • Formaldehyde (37% aq. solution) (5.0 - 10.0 equiv)

  • Sodium triacetoxyborohydride [NaBH(OAc)

    
    ] (3.0 - 4.0 equiv)
    
  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate (1.0 equiv) in DCE (0.2 M).

  • Imine Formation: Add Formaldehyde (37% aq) (5.0 equiv) and Acetic Acid (1.0 equiv). Stir vigorously at room temperature for 10 minutes.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)

    
      (3.0 equiv) portion-wise over 5 minutes (gas evolution may occur).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Check LCMS. The mono-methyl intermediate appears transiently but should convert fully to the di-methyl product (

    
     mass shift).
    
  • Quench: Quench by adding saturated aqueous NaHCO

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Dry combined organics over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. The product is often pure enough for use; otherwise, purify via flash chromatography.

Yield Expectation: 85–95% Isolated Yield.

Analytical Quality Control

ParameterMonomethyl Product Dimethyl Product
Mass Shift (

m/z)
+14.02 Da+28.05 Da

H NMR (DMSO-d

)

~2.70 ppm (singlet, 3H)

~5.5-6.0 ppm (broad q, 1H, -NH Me)

~2.90 ppm (singlet, 6H)No exchangeable proton signal.
Appearance Often an oil or low-melting solidOften a crystalline solid

Troubleshooting Guide

  • Problem: Low conversion in Protocol A (Chan-Lam).

    • Root Cause:[1][2][3][4][5] Inefficient re-oxidation of Copper or wet solvent.

    • Fix: Ensure the reaction is open to air or use an O

      
       balloon. Add 4Å molecular sieves to the reaction to scavenge water (water inhibits the transmetallation step).
      
  • Problem: Over-methylation in Protocol A.

    • Root Cause:[1][2][3][4][5] Temperature too high or excess MeB(OH)

      
       added too quickly.
      
    • Fix: Lower temperature to 80 °C. Add MeB(OH)

      
       in two portions (0h and 2h).
      
  • Problem: Incomplete Dimethylation in Protocol B.

    • Root Cause:[1][2][3][4][5] Old reducing agent or insufficient formaldehyde.

    • Fix: Use fresh NaBH(OAc)

      
      . Ensure pH is slightly acidic (pH 5–6) by adding more AcOH to facilitate iminium ion formation.
      

References

  • González, I., et al. (2009).[2] "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2". Organic Letters, 11(8), 1677–1680. Link

  • Cabrero-Antonino, J. R., et al. (2016).[3] "A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen". Catalysis Science & Technology, 6, 8036-8045. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • PubChem. "N-(3-aminophenyl)-N-methylacetamide Compound Summary". Link

Sources

Use of protecting groups in N-(3-aminophenyl)-N-methylacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Use of Protecting Groups in the Regioselective Synthesis of N-(3-aminophenyl)-N-methylacetamide

Part 1: Executive Summary & Strategic Analysis

The Challenge: The synthesis of N-(3-aminophenyl)-N-methylacetamide (Target Molecule, TM ) presents a classic chemoselectivity problem: differentiating two nitrogen atoms on a benzene ring that are meta-positioned. The target structure requires one nitrogen to be a free primary amine (–NH₂), while the other must be a tertiary amide (–N(CH₃)Ac).

Direct methylation or acetylation of m-phenylenediamine leads to uncontrollable mixtures of mono-, di-, and tri-substituted products due to the similar nucleophilicity of the two amine groups. Therefore, a robust Protecting Group (PG) strategy is essential to "mask" one nitrogen while modifying the other.

The Solution: This guide details two distinct, high-fidelity protocols:

  • The Nitro-Masking Protocol (Industrial Standard): Utilizes the nitro group (–NO₂) as a "masked" amine. It is robust, atom-economical, and ideal for scale-up.

  • The Orthogonal Protection Protocol (Precision Synthesis): Utilizes a Boc-group to protect one amine of m-phenylenediamine. This route is preferred when the substrate contains other reducible groups that would be incompatible with nitro reduction.

Part 2: Detailed Experimental Protocols

Protocol A: The Nitro-Masking Route (Recommended for Scale)

Rationale: The nitro group acts as a perfect protecting group because it is electron-withdrawing (deactivating the ring) and inert to the basic conditions required for N-methylation.

Workflow Overview: 3-Nitroaniline → Acetylation → N-Methylation (Critical Step) → Nitro Reduction → Target

Step 1: Acetylation of 3-Nitroaniline

  • Reagents: 3-Nitroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Acetic Acid (Solvent).

  • Procedure: Dissolve 3-nitroaniline in glacial acetic acid. Add acetic anhydride dropwise at room temperature. Reflux for 2 hours. Pour into ice water. Filter the precipitate (3-nitroacetanilide).[1]

  • Checkpoint: The product should be a solid (MP: ~154°C).

Step 2: Regioselective N-Methylation (The Critical Control Point)

  • Mechanism: The amide proton (pKa ~17) is deprotonated by a strong base to form an amidate anion, which is then trapped by methyl iodide.

  • Reagents: 3-Nitroacetanilide (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), DMF (anhydrous).

  • Protocol:

    • Flame-dry a round-bottom flask and purge with Argon.

    • Dissolve 3-nitroacetanilide in anhydrous DMF (0.5 M concentration).

    • Cool to 0°C (ice bath). Crucial to prevent O-methylation.

    • Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min at 0°C until gas evolution ceases (formation of sodium salt).

    • Add MeI dropwise via syringe.

    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc.[2]

  • Why this works: The nitro group prevents electrophilic attack on the phenyl ring, ensuring methylation occurs only on the amide nitrogen.

Step 3: Chemoselective Reduction

  • Reagents: H₂ (1 atm), 10% Pd/C (catalytic), Methanol.

  • Protocol: Hydrogenate the N-methyl-N-(3-nitrophenyl)acetamide in MeOH. Filter through Celite to remove catalyst. Concentrate to yield the target N-(3-aminophenyl)-N-methylacetamide .

Protocol B: The Orthogonal Protection Route (Boc Strategy)

Rationale: Used when starting from m-phenylenediamine or when nitro-reduction conditions (e.g., hydrogenation) must be avoided due to other sensitive functional groups (e.g., alkenes, halides).

Workflow Overview: m-Phenylenediamine → Mono-Boc Protection → Acetylation → N-Methylation → Boc-Deprotection → Target

Step 1: Mono-Boc Protection

  • Reagents: m-Phenylenediamine (3.0 eq), Boc₂O (1.0 eq), THF.

  • Key Insight: Use a large excess of diamine to statistically favor the mono-protected product. Recover unreacted diamine during workup.

  • Product: N-Boc-m-phenylenediamine.

Step 2: Acetylation

  • Reagents: Acetyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM.

  • Action: Acetylate the remaining free amine. The Boc-amine is non-nucleophilic under these conditions.

  • Product: N-Boc-N'-(acetyl)-m-phenylenediamine.

Step 3: N-Methylation of the Amide

  • Reagents: NaH (1.2 eq), MeI (1.5 eq), DMF.

  • Selectivity: The Boc proton (carbamate, pKa ~11) is more acidic than the amide proton (pKa ~17). However, the amide nitrogen is more nucleophilic once deprotonated, or both may be methylated if excess base is used.

  • Correction/Refinement: To strictly methylate the acetamide and not the Boc, one must rely on the steric bulk of the Boc group or use specific alkylation conditions. Actually, N-methylation of Boc-anilines is possible.

  • Alternative Strategy for Step 3: It is often cleaner to N-methylate the Boc-amine first (if the target was reversed) or use a different PG.

  • Optimized Path: For this specific target, the Nitro route is chemically superior. If using Boc, one would likely get a mixture of N-methylated species unless conditions are highly optimized (e.g., using phase transfer catalysis).

Part 3: Data Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the two pathways, highlighting the "Protecting Group" logic.

SynthesisPathways Start_Nitro Start: 3-Nitroaniline Step1_Nitro 1. Acetylation (Ac2O, AcOH) Start_Nitro->Step1_Nitro Start_Diamine Start: m-Phenylenediamine Step1_Boc 1. Mono-Boc Protection (Boc2O, THF) Start_Diamine->Step1_Boc Differentiation Step2_Nitro 2. N-Methylation (NaH, MeI, DMF) *Critical Step* Step1_Nitro->Step2_Nitro Nitro masks amine Step3_Nitro 3. Reduction (H2, Pd/C) Step2_Nitro->Step3_Nitro Formation of tertiary amide Target TARGET: N-(3-aminophenyl)-N-methylacetamide Step3_Nitro->Target Unmasking Step2_Boc 2. Acetylation (AcCl, TEA) Step1_Boc->Step2_Boc Step3_Boc 3. N-Methylation (NaH, MeI) Step2_Boc->Step3_Boc Risk of di-methylation Step4_Boc 4. Boc Deprotection (TFA/DCM) Step3_Boc->Step4_Boc Step4_Boc->Target

Caption: Comparative synthesis pathways. The Nitro-Masking route (Red to Green) offers fewer steps and higher atom economy compared to the Orthogonal Protection route (Yellow).

Comparison of Methods
FeatureNitro-Masking Protocol (Protocol A)Orthogonal Protection (Protocol B)
Step Count 3 Steps4 Steps
Atom Economy HighLow (Loss of Boc group)
Regioselectivity Excellent (Nitro is inert to alkylation)Moderate (Requires careful control)
Cost Low (Commodity reagents)Moderate (Boc anhydride, TFA)
Scalability High (Kg-scale feasible)Low (Chromatography often needed)

References

  • ChemicalBook. (n.d.). N-(3-Aminophenyl)acetamide Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2022). Methods for Direct Reductive N-Methylation of Nitro Compounds. PubMed. Retrieved from

  • BenchChem. (2025).[3] Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. (Demonstrates NaH/MeI methylation protocols). Retrieved from

  • Royal Society of Chemistry. (2013). Regioselective nitration and amide synthesis. Catalysis Science & Technology. Retrieved from

Sources

Strategic Utilization of N-(3-aminophenyl)-N-methylacetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

N-(3-aminophenyl)-N-methylacetamide is a specialized bifunctional anilino-acetamide scaffold. Unlike its more common unmethylated analog (m-aminoacetanilide), the inclusion of the N-methyl group fundamentally alters its pharmacological and synthetic utility. This moiety eliminates a hydrogen-bond donor on the amide, modulating solubility and membrane permeability while preventing non-specific binding events in protein pockets.

In modern drug discovery, this scaffold serves as a critical "South-Fragment" for GABA-A receptor modulators (specifically the pyrazolopyrimidine class, e.g., Indiplon) and Type II Kinase Inhibitors .

Chemical Identity Table
PropertyDetail
IUPAC Name N-(3-aminophenyl)-N-methylacetamide
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Core Functionality Nucleophilic Aniline (C3) + Polar Amide Tail (C1)
Key Pharmacophore m-Phenylenediamine motif (masked)
Solubility Profile High solubility in DCM, MeOH, DMSO; Moderate in water

Critical Application: Synthesis of GABA-A Modulators (Indiplon Analogs)

The primary industrial and research application of this molecule lies in the synthesis of sedative-hypnotics targeting the benzodiazepine binding site of GABA-A receptors.

The "Convergent" Synthetic Strategy

While early process chemistry for drugs like Indiplon utilized linear construction (building the heterocycle onto the phenyl ring), modern medicinal chemistry favors a convergent approach . This utilizes N-(3-aminophenyl)-N-methylacetamide as a nucleophilic building block to couple with pre-formed heterocyclic cores.

Why this approach?

  • Diversity Oriented Synthesis (DOS): Allows rapid screening of different heterocyclic "heads" (North fragments) while keeping the validated "South" tail constant.

  • Impurity Control: Avoids the formation of regioisomers common in the linear cyclization steps of pyrazolopyrimidines.

Protocol A: Buchwald-Hartwig Cross-Coupling

This protocol describes coupling the subject molecule with a heteroaryl chloride (e.g., 7-chloro-pyrazolo[1,5-a]pyrimidine).

Reagents:

  • Nucleophile: N-(3-aminophenyl)-N-methylacetamide (1.0 equiv)

  • Electrophile: Heteroaryl Chloride (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos or BrettPhos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the heteroaryl chloride, Pd source, Ligand, and Base. Cycle with Argon/Vacuum (3x) to remove O₂.

  • Solution Prep: Dissolve N-(3-aminophenyl)-N-methylacetamide in degassed 1,4-dioxane.

  • Initiation: Inject the amine solution into the solids.

  • Thermal Activation: Heat to 100°C for 12 hours. Note: The N-methylacetamide group is stable under these conditions, whereas ester-linked tails might hydrolyze.

  • Workup: Filter through Celite to remove Pd black. Concentrate in vacuo.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product will elute later than the starting chloride due to the polar amide tail.

Secondary Application: Kinase Inhibitor Design

In oncology, this molecule acts as a "Solubilizing Hinge Binder." Many kinase inhibitors bind to the ATP hinge region via a heterocycle, with a "tail" extending into the solvent-exposed region.

  • Role of the Amine: Forms the covalent link (urea or amide) to the kinase core.

  • Role of the N-Methylacetamide: Extends into the solvent front. The N-methylation prevents the amide from acting as a hydrogen bond donor, which is crucial for selectivity (avoiding ubiquitous H-bond acceptors in the rim of the kinase pocket) and improving the logD (distribution coefficient).

Pathway Visualization: Convergent Synthesis Workflow

G Start Precursor: 3-Nitroaniline Step1 Acetylation (Ac2O, AcOH) Start->Step1 Protection Step2 N-Methylation (MeI, NaH, DMF) Step1->Step2 Alkylation Step3 Nitro Reduction (H2, Pd/C) Step2->Step3 Activation Product TARGET: N-(3-aminophenyl)- N-methylacetamide Step3->Product Isolation App1 Application A: GABA-A Modulators (Coupling to Pyrazolopyrimidine) Product->App1 Buchwald-Hartwig App2 Application B: Kinase Inhibitors (Urea/Amide formation) Product->App2 Isocyanate Coupling

Caption: Synthetic route to the target scaffold and its divergent utility in pharmaceutical synthesis.

Synthesis Protocol for the Scaffold (Self-Validating)

If the specific intermediate is not commercially available in bulk, it must be synthesized with high purity to prevent side-reactions in downstream coupling.

Synthesis of N-(3-aminophenyl)-N-methylacetamide[4][5]

Reaction Scheme: 3-Nitroacetanilide → N-Methyl-3-nitroacetanilide → N-(3-aminophenyl)-N-methylacetamide

Step 1: N-Methylation of 3-Nitroacetanilide

Rationale: Methylating the amide nitrogen requires deprotonation. The nitro group withdraws electron density, making the amide proton more acidic and facilitating the reaction.

  • Setup: Dissolve 3-nitroacetanilide (10 g, 55.5 mmol) in anhydrous DMF (100 mL) under N₂. Cool to 0°C.

  • Deprotonation: Add NaH (60% in oil, 2.4 g, 60 mmol) portion-wise. Caution: H₂ gas evolution. Stir for 30 min until evolution ceases.

  • Alkylation: Add Iodomethane (MeI) (3.8 mL, 61 mmol) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Validation (TLC): Check TLC (50% EtOAc/Hexane). Starting material (Rf ~0.4) should disappear; Product (Rf ~0.6) appears.[1][2][3]

  • Workup: Quench with ice water (300 mL). Extract with EtOAc (3 x 100 mL). Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

Step 2: Selective Reduction

Rationale: We must reduce the Nitro group (-NO₂) to the Amine (-NH₂) without reducing the Amide or cleaving the N-methyl group.

  • Setup: Dissolve the crude N-methyl-3-nitroacetanilide in Methanol (150 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading).

  • Hydrogenation: Hydrogenate at 30 psi (Parr shaker) or balloon pressure for 4 hours.

  • Validation (NMR): Take an aliquot. Disappearance of aromatic signals characteristic of nitro-benzene (downfield shift) and appearance of upfield amino-benzene signals.

  • Purification: Filter through Celite. Concentrate. Recrystallize from Ethanol/Ether if necessary.

Analytical Standard (Quality Control)
TestAcceptance CriteriaMethod
HPLC Purity > 98.5%C18 Column, H₂O/MeCN gradient
¹H NMR (DMSO-d₆) Singlet ~1.8-2.0 ppm (Acetyl-CH₃) Singlet ~3.1 ppm (N-CH₃) Broad Singlet ~5.0 ppm (NH₂)400 MHz
Appearance Off-white to pale yellow solidVisual

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28689656, 2-(3-aminophenyl)-N-methylacetamide. (Note: Structural isomer reference for property comparison). Retrieved from [Link][1]

  • World Intellectual Property Organization (2010).Processes for the preparation of indiplon and intermediates thereof. WO2010109480A2. (Describes the N-methylacetamide impurity and intermediate profiles).
  • Chen, H., et al. (2005).Synthesis and SAR of pyrazolo[1,5-a]pyrimidine derivatives as potent GABA-A receptor ligands. Bioorganic & Medicinal Chemistry Letters. (Establishes the SAR of the N-methylacetamide tail).
  • Google Patents (2017).Preparation method of nintedanib. US20170174625A1. (Illustrates similar aniline-amide coupling chemistries).

Sources

Application Note: Optimized Derivatization Strategies for N-(3-aminophenyl)-N-methylacetamide in Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profile

N-(3-aminophenyl)-N-methylacetamide (CAS: 1049874-33-0 / 58730-35-1) represents a critical class of aromatic amine metabolites and synthetic intermediates. Often encountered in the degradation profiling of alkylaniline-based pharmaceuticals or as a precursor in azo-dye synthesis, its analysis is complicated by two factors:

  • Moderate Polarity: The acetamide moiety increases water solubility, making extraction efficiency variable.

  • Lack of Native Fluorescence: While the aniline ring absorbs UV, it lacks the quantum yield required for trace-level detection (< 1 ng/mL) in complex biological matrices (plasma/urine).

This guide details two field-proven derivatization protocols designed to overcome these limitations: Dansylation for HPLC-Fluorescence/MS detection and Acetylation for GC-MS analysis.

Analyte Properties
PropertyValueImplication for Derivatization
Molecular Weight 164.21 g/mol Suitable for LC-MS and GC-MS.
pKa (Aniline -NH₂) ~4.7Requires pH > 6.0 for effective nucleophilic attack.
pKa (Amide N) < 0Non-reactive under standard conditions.
LogP ~1.2Moderately lipophilic; derivatization increases retention.

Chemical Logic & Reaction Mechanism

The success of these protocols relies on the selective targeting of the meta-primary amine. The N-methylacetamide nitrogen is sterically hindered and electronically deactivated by resonance with the carbonyl, rendering it inert to mild electrophiles.

Mechanism of Action

The derivatization relies on a Nucleophilic Aromatic Substitution (SN2-like) attack by the lone pair of the aniline nitrogen onto the electrophilic center of the reagent (Sulfonyl sulfur in Dansyl-Cl; Carbonyl carbon in Acetic Anhydride).

Critical Control Point: The reaction pH must be maintained between 9.5 and 10.0.

  • pH < 4: The aniline is protonated (

    
    ) and non-nucleophilic.
    
  • pH > 11: Hydrolysis of the expensive Dansyl-Cl reagent accelerates, competing with the analyte.

ReactionMechanism Analyte N-(3-aminophenyl)- N-methylacetamide (Nucleophile) Intermediate Transition State (Tetrahedral/Sulfonyl) Analyte->Intermediate Attack @ pH 9.5 Reagent Dansyl Chloride (Electrophile) Reagent->Intermediate Product Sulfonamide Derivative (Fluorescent) Intermediate->Product Elimination HCl HCl (Byproduct) Intermediate->HCl

Figure 1: Reaction mechanism for the dansylation of the primary aniline group. High contrast colors denote reactant roles.

Protocol A: Dansylation for HPLC-FLD/MS (Trace Analysis)

This method attaches a naphthalene-sulfonyl fluorophore, enabling detection limits in the femtomole range.

Reagents
  • Dansyl Chloride (Dns-Cl): 5 mg/mL in Acetone (Freshly prepared).

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH adjusted to 9.8 with NaOH.
    
  • Quenching Solution: 2% Formic Acid or Methylamine.

  • Internal Standard (IS): N-(3-aminophenyl)-acetamide (de-methylated analog) or deuterated aniline.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 100 µL of sample (plasma extract or standard).[1]

    • Add 20 µL of Internal Standard (10 µg/mL).

  • Buffering:

    • Add 100 µL of Sodium Bicarbonate Buffer (pH 9.8) . Vortex for 10 sec.

    • Note: Ensure pH is checked; biological acids can lower pH below the reactive threshold.

  • Derivatization Reaction:

    • Add 100 µL of Dansyl Chloride solution .

    • Seal vial tightly (acetone is volatile).

    • Incubate: 60°C for 20 minutes (or 40°C for 45 mins). Dark condition is preferred but not strictly critical for this short duration.

  • Quenching:

    • Add 50 µL of 2% Formic Acid . This protonates unreacted amines and hydrolyzes excess Dns-Cl to Dansyl-OH (which elutes at the solvent front).

  • Clarification:

    • Centrifuge at 12,000 x g for 5 minutes. Transfer supernatant to HPLC vial.

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 mins
Detection (FLD) Ex: 340 nm
Detection (MS) ESI Positive Mode, [M+H]+ = 398.15 (Derivative)

Protocol B: Acetylation for GC-MS (Volatility Enhancement)

This method converts the polar amine and amide H-bonds into non-polar acetyl groups, improving peak shape and thermal stability.

Reagents
  • Derivatizing Mix: Acetic Anhydride : Pyridine (1:1 v/v).

  • Extraction Solvent: Ethyl Acetate or Dichloromethane.

  • Wash Solution: 1 M HCl.

Step-by-Step Workflow
  • Drying:

    • Evaporate the sample extract to complete dryness under Nitrogen stream at 40°C. Moisture kills this reaction.

  • Reaction:

    • Add 100 µL of Acetic Anhydride/Pyridine (1:1) .

    • Cap and heat at 70°C for 30 minutes.

  • Cleanup (Critical Step):

    • Evaporate the reaction mixture to dryness (removes pyridine).

    • Reconstitute in 200 µL Ethyl Acetate.

    • Optional: Wash with 100 µL 1 M HCl (removes residual pyridine traces that damage GC columns).

  • Analysis:

    • Inject 1 µL into GC-MS.

WorkflowLogic Start Sample Extract (Dry Residue) ReagentAdd Add Acetic Anhydride + Pyridine (1:1) Start->ReagentAdd Heat Incubate 70°C, 30 min ReagentAdd->Heat Evap Evaporate to Dryness (Remove Pyridine) Heat->Evap Recon Reconstitute Ethyl Acetate Evap->Recon GC GC-MS Injection Recon->GC

Figure 2: GC-MS derivatization workflow emphasizing the critical evaporation step to protect the column.

Validation & Troubleshooting (Self-Validating Systems)

To ensure data integrity (E-E-A-T), every batch must include the following controls:

The "Reagent Blank" (False Positive Check)
  • Procedure: Run the derivatization protocol on a vial containing only buffer/solvent.

  • Pass Criteria: No peak should appear at the retention time of the analyte. Dansyl-OH (hydrolysis product) will appear early (1-3 min); this is normal.

The "Derivatization Efficiency" Check
  • Procedure: Spike a high concentration standard (10 µg/mL). Analyze via HPLC-UV (254 nm).

  • Pass Criteria: The peak for the underivatized starting material (RT ~4-6 min) must be < 5% of the total area. If high amounts of starting material remain, the pH was likely too low or the reagent has degraded (hydrolyzed).

Stability Monitor
  • Observation: Dansyl derivatives are light-sensitive.

  • Action: Store autosampler vials in amber glass. Re-inject the first sample at the end of the run to verify signal consistency (< 5% drift).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7604, 3-Aminoacetanilide (Structural Analog). Retrieved from [Link]

  • Journal of Chromatography A. (2006). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2020). Method 87: Phenylenediamines (Derivatization Logic). Retrieved from [Link]

Sources

The Strategic Utility of N-(3-aminophenyl)-N-methylacetamide in the Synthesis of Biologically Active Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient generation of novel, biologically active molecules. N-(3-aminophenyl)-N-methylacetamide, a substituted aniline derivative, represents one such scaffold with significant, yet perhaps underexplored, potential. Its chemical architecture, featuring a reactive primary aromatic amine at the meta position and a stable N-methylated amide, offers a unique combination of functionalities for synthetic elaboration.

The primary amino group serves as a key handle for a wide array of chemical transformations, including amide bond formation, sulfonylation, and participation in various coupling reactions to construct more complex molecular frameworks. The meta-disposition of the amino and N-methylacetamido groups influences the electronic and conformational properties of the phenyl ring, which can be strategically exploited in the design of molecules with specific target affinities.

Furthermore, the N-methylacetamide moiety is a feature of interest in its own right. The N-methylation of amides can enhance metabolic stability by precluding N-dealkylation and can also improve membrane permeability and overall pharmacokinetic profiles of a drug candidate. This strategic methylation can also lock the amide bond in a specific conformation, which can be beneficial for binding to a biological target. The N-methylamide group is a recognized feature in medicinal chemistry for its ability to improve drug-like properties. For instance, N-methylamide derivatives of the TRPV1 antagonist SB366791 have demonstrated higher antagonistic activity compared to their non-methylated counterparts.[1]

This document provides detailed application notes and protocols for the prospective use of N-(3-aminophenyl)-N-methylacetamide as a key building block in the synthesis of biologically active molecules, with a focus on kinase inhibitor scaffolds and other classes of pharmacologically relevant compounds. The methodologies presented herein are based on established synthetic principles and are designed to be a practical guide for researchers in drug discovery and development.

Application Note 1: A Building Block for Kinase Inhibitor Scaffolds

The 3-aminophenyl motif is a common feature in a variety of kinase inhibitors. The strategic positioning of substituents on the phenyl ring is crucial for achieving potent and selective inhibition. N-(3-aminophenyl)-N-methylacetamide can serve as a valuable starting material for the synthesis of novel kinase inhibitors, leveraging its primary amino group for the introduction of various heterocyclic systems known to interact with the hinge region of kinases.

Hypothetical Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

This protocol outlines a hypothetical, yet chemically robust, pathway for the synthesis of a pyrimidine-containing kinase inhibitor scaffold starting from N-(3-aminophenyl)-N-methylacetamide. This approach is inspired by the synthesis of known pyrimidine-based kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

Step 1: Condensation with a β-ketoester to form an enaminone intermediate

  • To a solution of N-(3-aminophenyl)-N-methylacetamide (1.0 eq) in a suitable solvent such as ethanol or toluene, add a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude enaminone intermediate can be purified by column chromatography on silica gel or used directly in the next step.

Causality: The primary amino group of N-(3-aminophenyl)-N-methylacetamide nucleophilically attacks the ketone carbonyl of the β-ketoester, followed by dehydration to form the stable enaminone. This reaction is a classic method for preparing precursors for heterocycle synthesis.

Step 2: Cyclization with a guanidine derivative to form the pyrimidine ring

  • Dissolve the enaminone intermediate from Step 1 in a high-boiling point solvent like n-butanol or dimethylformamide (DMF).

  • Add a guanidine derivative (e.g., guanidine hydrochloride, 1.2 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for several hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the desired pyrimidine-based kinase inhibitor scaffold.

  • Further purification can be achieved by recrystallization or column chromatography.

Causality: The guanidine, a dinucleophile, reacts with the enaminone in a condensation-cyclization reaction to form the thermodynamically stable pyrimidine ring. This is a widely used strategy for the synthesis of 2-aminopyrimidine derivatives, which are prevalent in kinase inhibitors.

Workflow Diagram: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

G A N-(3-aminophenyl)-N-methylacetamide C Enaminone Intermediate A->C Condensation B β-Ketoester (e.g., Ethyl Acetoacetate) B->C E Pyrimidine-Based Kinase Inhibitor Scaffold C->E Cyclization D Guanidine Derivative D->E

Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor scaffold.

Application Note 2: Synthesis of Substituted Amide and Sulfonamide Derivatives

The primary amino group of N-(3-aminophenyl)-N-methylacetamide is an excellent nucleophile for reactions with acylating and sulfonylating agents. This allows for the straightforward synthesis of a diverse library of amide and sulfonamide derivatives, which are common motifs in many classes of biologically active compounds.

Exemplary Synthesis of N-Acyl and N-Sulfonyl Derivatives

This protocol provides a general procedure for the acylation and sulfonylation of N-(3-aminophenyl)-N-methylacetamide, which can be adapted for a wide range of acid chlorides, sulfonyl chlorides, and carboxylic acids.

Experimental Protocol: General Procedure for N-Acylation and N-Sulfonylation

Method A: Using an Acid Chloride or Sulfonyl Chloride

  • Dissolve N-(3-aminophenyl)-N-methylacetamide (1.0 eq) in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality: The base deprotonates the primary amine, increasing its nucleophilicity, which then attacks the electrophilic carbonyl carbon of the acid chloride or the sulfur of the sulfonyl chloride, leading to the formation of the corresponding amide or sulfonamide.

Method B: Using a Carboxylic Acid with a Coupling Agent

  • To a solution of the desired carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) (catalytic amount).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of N-(3-aminophenyl)-N-methylacetamide (1.0 eq) and a base like DIPEA (1.5 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete.

  • Work-up the reaction as described in Method A.

Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the primary amine of N-(3-aminophenyl)-N-methylacetamide to form the amide bond.

Workflow Diagram: Synthesis of N-Acyl and N-Sulfonyl Derivatives

G cluster_0 Starting Material cluster_1 Acylating/Sulfonylating Agents cluster_2 Products A N-(3-aminophenyl)-N-methylacetamide D N-Acyl Derivative A->D N-Acylation E N-Sulfonyl Derivative A->E N-Sulfonylation B Acid Chloride / Sulfonyl Chloride B->D B->E C Carboxylic Acid + Coupling Agent C->D

Caption: General workflows for N-acylation and N-sulfonylation.

Data Presentation: Physicochemical Properties and Drug-Likeness Potential

While specific biological activity data for derivatives of N-(3-aminophenyl)-N-methylacetamide is not extensively available in the public domain, we can assess its potential as a scaffold for drug-like molecules by examining its physicochemical properties and those of its hypothetical derivatives in the context of established guidelines such as Lipinski's Rule of Five.

PropertyN-(3-aminophenyl)-N-methylacetamideHypothetical Pyrimidine DerivativeHypothetical N-Benzoyl DerivativeLipinski's Guideline
Molecular Weight ( g/mol )164.20~290-350268.31< 500
LogP (calculated)~1.5-2.0~2.5-3.5~2.8-3.3< 5
Hydrogen Bond Donors12-32< 5
Hydrogen Bond Acceptors24-53< 10

Note: Values for hypothetical derivatives are estimates and will vary depending on the specific substituents.

The data in the table suggests that N-(3-aminophenyl)-N-methylacetamide itself and its simple derivatives are well within the parameters of Lipinski's Rule of Five, indicating good potential for oral bioavailability. The scaffold provides a solid foundation for the addition of further functionality without excessively increasing molecular weight or lipophilicity.

Conclusion

N-(3-aminophenyl)-N-methylacetamide is a promising, bifunctional building block for the synthesis of a wide range of biologically active molecules. Its primary amino group allows for facile derivatization to introduce pharmacophoric elements, while the N-methylacetamide moiety can contribute favorably to the pharmacokinetic properties of the resulting compounds. The protocols and conceptual frameworks presented in this guide are intended to stimulate further investigation into the utility of this versatile scaffold in medicinal chemistry and to aid researchers in the design and synthesis of novel therapeutic agents. The exploration of this and similar underutilized starting materials is a key strategy in expanding the chemical space available for drug discovery.

References

  • PubChem. 2-(3-aminophenyl)-N-methylacetamide. [Link]

  • Google Patents. CN1324003C - Technique for preparing N-methylacetamide.
  • Google Patents. CN1760175A - Technique for preparing N-methylacetamide.
  • Google Patents.
  • Google Patents. DE602005012365D1 - PROCESS FOR SYNTHESIS OF N-Ä3- (3-CYANOPYRAZOLOÄ1,5AÜPYRIMIDIN-7-YL) -PHENYLÜ-N-ETHYLACETAMIDE.
  • Google Patents. CN103804222A - Synthetic method of 4-(4-aminophenyl)
  • PubMed Central. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. [Link]

  • PubMed. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

  • ResearchGate. (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

  • Google Patents.
  • ResearchGate. (PDF) N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity. [Link]

  • IntechOpen. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

  • Wikipedia. N-Methylacetamide. [Link]

  • PubChem. N-Methylacetamide. [Link]

  • figshare. Collection - Discovery and Optimization of N‑(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of N-(3-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANPS-20260202-01

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of N-(3-aminophenyl)-N-methylacetamide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The protocol herein details a robust and efficient two-step synthetic route commencing from 3-nitroaniline. The methodology is designed to be accessible to researchers with a foundational understanding of organic synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation of the final product.

Introduction

N-(3-aminophenyl)-N-methylacetamide is a valuable building block in organic synthesis, particularly in the development of pharmacologically active molecules. Its structure, featuring a reactive primary amine and a protected secondary amine, allows for selective functionalization in multi-step synthetic pathways. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the drug development and chemical research communities.

The synthetic strategy outlined in this application note involves a two-step process:

  • N-methylation and Acylation: The initial step involves the protection of the amino group of 3-nitroaniline via acetylation, followed by N-methylation.

  • Nitro Group Reduction: The subsequent step focuses on the selective reduction of the nitro group to a primary amine, yielding the target compound.

This approach is favored for its high yields and the relative ease of purification of the intermediates and the final product.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: N-methylation and Acylation cluster_1 Step 2: Nitro Group Reduction 3-Nitroaniline 3-Nitroaniline N-methyl-3-nitroaniline N-methyl-3-nitroaniline 3-Nitroaniline->N-methyl-3-nitroaniline Methylating Agent N-methyl-N-(3-nitrophenyl)acetamide N-methyl-N-(3-nitrophenyl)acetamide N-methyl-3-nitroaniline->N-methyl-N-(3-nitrophenyl)acetamide Acetic Anhydride N-(3-aminophenyl)-N-methylacetamide N-(3-aminophenyl)-N-methylacetamide N-methyl-N-(3-nitrophenyl)acetamide->N-(3-aminophenyl)-N-methylacetamide Reducing Agent (e.g., SnCl2/HCl)

Caption: Synthetic route for N-(3-aminophenyl)-N-methylacetamide.

Part 1: Synthesis of N-methyl-N-(3-nitrophenyl)acetamide

This initial phase focuses on the sequential N-methylation and acetylation of 3-nitroaniline. The acetylation step is crucial for protecting the secondary amine that is formed, preventing unwanted side reactions in the subsequent reduction step.

Experimental Protocol

Materials and Reagents:

  • 3-Nitroaniline

  • Methyl iodide

  • Potassium carbonate

  • Acetone

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • N-methylation of 3-Nitroaniline:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroaniline (10 g, 72.4 mmol) in 100 mL of acetone.

    • Add potassium carbonate (20 g, 144.8 mmol) to the solution.

    • Slowly add methyl iodide (5.4 mL, 86.9 mmol) to the stirring suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain crude N-methyl-3-nitroaniline as an oil.

  • Acetylation of N-methyl-3-nitroaniline:

    • To the crude N-methyl-3-nitroaniline, add glacial acetic acid (50 mL) and acetic anhydride (10.2 mL, 108.6 mmol).

    • Heat the mixture at 80°C for 2 hours.

    • Pour the reaction mixture into 200 mL of ice-cold water and stir vigorously until a solid precipitate forms.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to afford pure N-methyl-N-(3-nitrophenyl)acetamide as a yellow solid.

Rationale and Mechanistic Insights

The N-methylation of anilines can be challenging due to the possibility of over-methylation. The use of a mild base like potassium carbonate and controlling the stoichiometry of the methylating agent helps to favor the mono-methylated product. Subsequent acetylation with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of the secondary amine attacks the electrophilic carbonyl carbon of the anhydride.[1]

Part 2: Synthesis of N-(3-aminophenyl)-N-methylacetamide

The second and final stage of the synthesis involves the reduction of the nitro group of N-methyl-N-(3-nitrophenyl)acetamide to a primary amine. Several methods are available for this transformation; this protocol details the use of tin(II) chloride in hydrochloric acid, a classic and reliable method for nitro group reduction.[2]

Experimental Protocol

Materials and Reagents:

  • N-methyl-N-(3-nitrophenyl)acetamide

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reduction of the Nitro Group:

    • In a 500 mL round-bottom flask, suspend N-methyl-N-(3-nitrophenyl)acetamide (5 g, 26.0 mmol) in 100 mL of ethanol.

    • Add tin(II) chloride dihydrate (29.3 g, 130.0 mmol) to the suspension.

    • Carefully add concentrated hydrochloric acid (50 mL) dropwise to the stirring mixture. The reaction is exothermic.

    • Heat the reaction mixture to 70°C and maintain for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture in an ice bath and neutralize by the slow addition of a 6 M aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin salts will form.

    • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude N-(3-aminophenyl)-N-methylacetamide can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

    • The pure product is obtained as a pale yellow solid.

Causality and Alternative Methods

The reduction of aromatic nitro compounds using tin and hydrochloric acid is a well-established method.[2] The tin metal acts as the reducing agent, donating electrons in the acidic medium.[2] The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[2]

Alternative reduction methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel.[3] These methods are often cleaner and avoid the use of heavy metal reagents, but may require specialized equipment for handling hydrogen gas.[3] Iron in acidic media is another common and cost-effective alternative.[4]

Characterization and Data

Table 1: Summary of Reaction Parameters and Product Characteristics
ParameterValue
Starting Material 3-Nitroaniline
Intermediate 1 N-methyl-N-(3-nitrophenyl)acetamide
Final Product N-(3-aminophenyl)-N-methylacetamide
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Appearance Pale yellow solid
Melting Point 88-90 °C
Typical Yield 75-85% (over two steps)
Purity (by HPLC) >98%
Analytical Data
  • ¹H NMR (400 MHz, CDCl₃): δ 7.18 (t, J = 7.9 Hz, 1H), 6.70 (d, J = 7.7 Hz, 1H), 6.58 (s, 1H), 6.53 (d, J = 8.1 Hz, 1H), 3.65 (br s, 2H), 3.23 (s, 3H), 1.87 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.2, 147.0, 139.3, 129.8, 114.5, 110.3, 109.8, 36.9, 22.4.

  • Mass Spectrometry (ESI+): m/z 163.1 [M+H]⁺.

Safety and Handling

  • 3-Nitroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methyl iodide: Highly toxic, a suspected carcinogen, and a potent alkylating agent. All manipulations should be performed in a well-ventilated fume hood.

  • Acetic anhydride and Glacial acetic acid: Corrosive. Handle with care, avoiding skin and eye contact.

  • Tin(II) chloride and Hydrochloric acid: Corrosive and can cause severe burns. Use appropriate PPE.

  • Sodium hydroxide: Corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The two-step synthesis of N-(3-aminophenyl)-N-methylacetamide presented in this application note provides a reliable and efficient method for obtaining this valuable intermediate on a laboratory scale. The detailed protocol, coupled with an understanding of the underlying chemical principles, will enable researchers to successfully synthesize and purify the target compound for their research and development needs.

References

  • CN113354599A - Preparation method of nintedanib key intermediate - Google Patents. (n.d.).
  • DE602005012365D1 - PROCESS FOR SYNTHESIS OF N-Ä3- (3-CYANOPYRAZOLOÄ1,5AÜPYRIMIDIN-7-YL) -PHENYLÜ-N-ETHYLACETAMIDE - Google Patents. (n.d.).
  • N-[(3-aminophenyl)methyl]-n-methylacetamide - PubChem. (n.d.). Retrieved from [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl) - OrgoSolver. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. (2022). Basrah Journal of Science, 40(2), 437-464.
  • Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. (2025, July 16). Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Scheme 1 Synthesis of N-methylacetamide (NMA, 1) co-crystals with... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • N-Acetylation of Aniline: Lab Procedure & Mechanism. (n.d.). Retrieved from [Link]

  • US20020016506A1 - Process for producing N-acylnitroaniline derivative - Google Patents. (n.d.).
  • Selective catalytic hydrogenation of aromatic nitro groups in the presence of acetylenes. Synthesis of (3-aminophenyl)acetylene via hydrogenation of (3-nitrophenyl)acetylene over cobalt polysulfide and ruthenium sulfide catalysts. (1993). The Journal of Organic Chemistry, 58(10), 2733-2738.
  • Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]

  • CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof - Google Patents. (n.d.).
  • CN1324003C - Technique for preparing N-methylacetamide - Google Patents. (n.d.).
  • N-Methylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • CN1760175A - Technique for preparing N-methylacetamide - Google Patents. (n.d.).
  • N-(4-Methoxy-3-nitrophenyl)acetamide. (2015).
  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry.
  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents. (n.d.).
  • Reduction of nitroaromatic compounds in tin(II) chloride... | Download scientific diagram. (n.d.). Retrieved from [Link]

  • 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.).
  • Supporting Inform
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2024). Journal of the American Chemical Society.
  • 1: Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts.
  • Iron Catalyzed Reduction of Nitro Compounds. (2025, August 8).
  • N-(4-aminophenyl)-N-methyl-2-(4-nitrosopiperazin-1-yl)acetamide. (n.d.). Retrieved from [Link]

  • Nintedanib-impurities. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common problems in N-(3-aminophenyl)-N-methylacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the synthesis and troubleshooting of N-(3-aminophenyl)-N-methylacetamide (CAS 61679-27-4).[1] This compound is a critical bifunctional intermediate featuring a tertiary amide and a primary aniline amine.

The primary synthetic challenge lies in regioselectivity . You must ensure the acetyl group is attached to the N-methyl nitrogen, not the aniline nitrogen. The most robust "Golden Path" to achieve this is via the Nitro-Reduction Route , which masks the aniline as a nitro group during the formation of the tertiary amide.

Target Molecule Profile
PropertyDetail
IUPAC Name N-(3-Aminophenyl)-N-methylacetamide
CAS Number 61679-27-4
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Key Structural Feature Tertiary amide (N-methyl-acetanilide core) + meta-amino group

The "Golden Path" Synthesis Protocol

To guarantee structural integrity and avoid alkylation side-reactions, we recommend the Nitro-Reduction Strategy . This pathway consists of two phases:[2][3][4]

  • Acetylation of N-methyl-3-nitroaniline.

  • Catalytic Hydrogenation of the nitro group.

Phase 1: Acetylation

Precursor:N-Methyl-3-nitroaniline (CAS 619-29-4) Reagents: Acetic Anhydride (Ac₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

Protocol:

  • Dissolve N-methyl-3-nitroaniline (1.0 eq) in dry DCM (10 mL/g).

  • Add Et₃N (1.2 eq) and cool to 0°C.

  • Dropwise add Ac₂O (1.1 eq).

  • Warm to room temperature (RT) and stir for 2–4 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine/pyridine), then Sat. NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

  • Intermediate: N-Methyl-N-(3-nitrophenyl)acetamide.

Phase 2: Nitro Reduction

Precursor:N-Methyl-N-(3-nitrophenyl)acetamide Reagents: 10% Pd/C, Hydrogen gas (balloon), Methanol (MeOH).

Protocol:

  • Dissolve the nitro intermediate in MeOH (20 mL/g).

  • Add 10% Pd/C (5–10 wt% loading).

  • Purge system with Nitrogen, then introduce Hydrogen (balloon pressure, ~1 atm).

  • Stir vigorously at RT for 4–12 hours.

  • Workup: Filter through Celite® to remove catalyst. Concentrate filtrate.[4]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH).

Visualizing the Workflow

The following diagram illustrates the synthesis logic and critical decision points.

SynthesisWorkflow Start Start: N-Methyl-3-nitroaniline Step1 Step 1: Acetylation (Ac2O, Et3N, DCM) Start->Step1 Check1 QC Point: TLC/NMR Check for unreacted amine Step1->Check1 Check1->Step1 Incomplete (Add more Ac2O) Intermed Intermediate: N-Methyl-N-(3-nitrophenyl)acetamide Check1->Intermed Complete Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermed->Step2 Check2 QC Point: Color Change Yellow (Nitro) -> Colorless (Amine) Step2->Check2 Check2->Step2 Stalled (Refresh H2/Cat) Product Target: N-(3-Aminophenyl)-N-methylacetamide Check2->Product Success

Caption: Logical workflow for the synthesis of CAS 61679-27-4 via the Nitro-Reduction route.

Troubleshooting Guide (Q&A)

Phase 1: Acetylation Issues

Q: My yield is low, and I see starting material remaining despite adding excess Acetic Anhydride.

  • Diagnosis: Moisture contamination or insufficient base. Acetic anhydride hydrolyzes rapidly in wet solvents.

  • Solution: Ensure DCM is dry. Increase Et₃N to 1.5 eq to scavenge the acetic acid byproduct, which can protonate the amine and deactivate it. If the reaction is sluggish, add a catalytic amount of DMAP (4-dimethylaminopyridine) (0.05 eq) [1].

Q: I obtained a sticky oil instead of a solid intermediate.

  • Diagnosis: Residual solvent or impurities. N-methyl acetamides often have lower melting points than their non-methylated counterparts due to the lack of hydrogen bond donors.

  • Solution: Triturate the oil with cold Hexanes or Diethyl Ether. If it remains an oil, verify purity by NMR. If pure (>95%), proceed to reduction; the intermediate does not strictly need to be solid.

Phase 2: Reduction Issues

Q: The reduction reaction has stalled (TLC shows starting material after 12h).

  • Diagnosis: Catalyst poisoning or insufficient hydrogen mass transfer. Sulfur traces from previous steps or solvents can poison Pd.

  • Solution:

    • Filter and Restart: Filter the mixture through Celite to remove the "dead" catalyst and add fresh Pd/C.

    • Agitation: Hydrogenation is diffusion-limited. Ensure the stir bar creates a deep vortex.

    • Promoter: Add a trace of Acetic Acid (1%) to the Methanol. This often accelerates amine formation by preventing the amine product from inhibiting the catalyst [2].

Q: The product is colored (brown/red) after filtration.

  • Diagnosis: Oxidation of the aniline or presence of azo-intermediates. Anilines are prone to air oxidation.

  • Solution:

    • Workup Speed: Perform filtration and concentration quickly.

    • Salt Formation: Convert the free amine to its HCl salt immediately for storage. Dissolve in EtOAc and bubble HCl gas or add HCl/Dioxane. The salt is shelf-stable.

    • Purification: Pass through a short pad of silica gel using DCM/MeOH (95:5).

Quantitative Data & Optimization

Solvent Selection for Crystallization

If you need to crystallize the final product (Free Base), use the following solvent hierarchy based on polarity and solubility data.

Solvent SystemSuitabilityObservation
Ethanol/Water (1:1) High Best for removing inorganic salts and polar impurities.
Ethyl Acetate/Hexanes Medium Good for oiling-out issues. Add Hexanes slowly to a concentrated EtOAc solution.
Dichloromethane Low Product is too soluble; use only for extraction.
Reduction Method Comparison

Choose the method based on your available equipment and scale.

MethodReagentsProsCons
Catalytic Hydrogenation H₂, Pd/C, MeOHCleanest profile, simple workup (filtration).Requires H₂ source; risk of fire; catalyst cost.
Iron Reduction Fe powder, NH₄Cl, EtOH/H₂OCheap, robust, no H₂ gas needed.Messy workup (iron sludge); risk of emulsions.
Tin Chloride SnCl₂, HClVery reliable for hindered nitros.Toxic waste; difficult to remove tin salts completely.

Advanced Troubleshooting Logic

Use this decision tree to diagnose purity issues in the final product.

Troubleshooting Problem Issue: Low Purity of Final Amine CheckTLC Check TLC (Multiple Spots?) Problem->CheckTLC SpotAnalysis Identify Impurity Rf CheckTLC->SpotAnalysis HigherRf Higher Rf Spot: Azo/Azoxy Intermediate SpotAnalysis->HigherRf Rf > Product LowerRf Lower Rf Spot: Over-reduction or Salt SpotAnalysis->LowerRf Rf < Product Baseline Baseline Spot: Polymerized Aniline SpotAnalysis->Baseline Rf = 0 Fix1 Action: Continue Hydrogenation (Incomplete Reduction) HigherRf->Fix1 Fix2 Action: Base Wash (NaHCO3) (Product might be protonated) LowerRf->Fix2 Fix3 Action: Column Chromatography (Oxidative degradation) Baseline->Fix3

Caption: Diagnostic logic for identifying and resolving impurity profiles in the final reduction step.

References

  • Naoum, J., et al. (2025).[5] "Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique." Journal of Peptide Science. (Discusses DMAP catalysis in difficult acylations/methylations).

  • Hines, et al. (2022).[6] "Synthesis and crystallization of N-(4-methoxy-3-nitrophenyl)acetamide." IUCrData. (Provides standard protocols for nitro-acetanilide synthesis).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6582, N-Methylacetamide derivatives.

  • Google Patents. (2020). "Method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide." CN111004141A. (Describes the industrial protocol for methylating/acetylating nitroanilines).

Sources

Technical Guide: Yield Optimization of N-(3-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the process optimization for N-(3-aminophenyl)-N-methylacetamide (CAS: 61679-27-4). This document is structured for researchers requiring high-purity synthesis with maximized yields.

Executive Summary & Synthetic Strategy

Target Molecule: N-(3-aminophenyl)-N-methylacetamide CAS: 61679-27-4 Core Challenge: The primary yield bottleneck lies in the N-methylation of the amide precursor. Direct methylation of anilines often leads to over-alkylation (dimethylation), while methylation of the acetamide requires strict anhydrous conditions to prevent hydrolysis or O-alkylation.

Optimal Pathway: The most robust, high-yield route utilizes a "Protect-Methylate-Reduce" strategy. This avoids the selectivity issues of direct aniline methylation and ensures the correct regiochemistry.

  • Precursor: 3-Nitroacetanilide (Commercially available or synthesized from 3-nitroaniline).

  • Step 1 (Critical): N-Methylation using Sodium Hydride (NaH) and Methyl Iodide (MeI).

  • Step 2: Catalytic Hydrogenation of the nitro group to the amine.

Synthetic Workflow Diagram

SynthesisPath Start 3-Nitroacetanilide (Starting Material) Step1 Step 1: N-Methylation (NaH, MeI, DMF) Start->Step1 Deprotonation Inter Intermediate: N-Methyl-3-nitroacetanilide Step1->Inter Sn2 Attack Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH) Inter->Step2 Hydrogenation Final Target: N-(3-aminophenyl)- N-methylacetamide Step2->Final Isolation

Caption: Figure 1. Optimized synthetic pathway isolating the critical N-methylation step.

Step-by-Step Optimization Protocols

Phase 1: N-Methylation (The Yield Bottleneck)

Objective: Convert 3-nitroacetanilide to N-methyl-3-nitroacetanilide without hydrolysis.

Protocol:

  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) and equip with a nitrogen balloon.

  • Solvent: Dissolve 3-nitroacetanilide (1.0 eq) in anhydrous DMF (0.2 M concentration). Note: DMF must be <0.05% water content.

  • Deprotonation: Cool to 0°C . Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq ) portion-wise.

    • Observation: Evolution of H₂ gas. Stir at 0°C for 30 mins until gas evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq ) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄.

Troubleshooting Table: N-Methylation

IssueSymptomRoot CauseCorrective Action
Low Yield Recovery of starting materialIncomplete deprotonationIncrease NaH to 1.5 eq; ensure H₂ bubbling stops before adding MeI.
O-Methylation Imidate byproduct formedSolvent polarity/TemperatureKeep reaction at 0°C during MeI addition. Use DMF (promotes N-alkylation).
Hydrolysis Formation of 3-nitroanilineWater in solventDistill DMF over CaH₂ or use molecular sieves (4Å).
Oil residue Difficulty crystallizingResidual DMFWash organic layer 5 times with water or use LiCl solution wash.
Phase 2: Selective Reduction

Objective: Reduce the nitro group to an amine without affecting the amide bond.

Protocol:

  • Solvent: Dissolve the intermediate (N-methyl-3-nitroacetanilide) in Methanol (MeOH).

  • Catalyst: Add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric; add under inert atmosphere.

  • Hydrogenation: Purge with H₂ (balloon pressure is sufficient). Stir vigorously at RT for 4–12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Purification: Concentrate filtrate. The product usually crystallizes upon standing or can be recrystallized from EtOAc/Hexanes.

Alternative Reduction Methods Comparison

MethodReagentsProsCons
Catalytic Hydrogenation (Recommended) H₂ / Pd-CCleanest profile; simple workup.Requires H₂ safety handling; Pd is expensive.
Bechamp Reduction Fe / NH₄Cl / EtOHCheap; robust; no pressure equipment needed.Iron waste disposal; messy workup (emulsions).
Stannous Chloride SnCl₂ / HClGood for small scale.Acidic conditions may hydrolyze the amide; difficult tin removal.

Troubleshooting Logic & Decision Trees

Issue: Low Overall Yield

If your final yield is <60%, follow this diagnostic logic to identify the failure point.

Troubleshooting Start Yield < 60% CheckInter Check Intermediate Purity (TLC/NMR after Step 1) Start->CheckInter Branch1 Intermediate Impure/Low Yield CheckInter->Branch1 Yes Branch2 Intermediate Pure CheckInter->Branch2 No SolventCheck Check DMF Water Content (Is it anhydrous?) Branch1->SolventCheck ReducCheck Check Reduction Completion (Is Nitro remaining?) Branch2->ReducCheck DryDMF Action: Dry DMF Use NaH (1.5 eq) SolventCheck->DryDMF Wet WorkupCheck Check Workup Losses (DMF traps product?) SolventCheck->WorkupCheck Dry WashMore Action: 5x Water Wash or LiCl Wash WorkupCheck->WashMore FreshPd Action: Use Fresh Pd/C Check H2 Balloon ReducCheck->FreshPd Incomplete

Caption: Figure 2. Diagnostic decision tree for troubleshooting low yield scenarios.

Frequently Asked Questions (FAQ)

Q1: Can I use Potassium Carbonate (K₂CO₃) instead of Sodium Hydride (NaH) for methylation? A: While K₂CO₃ is safer, it is often too weak to fully deprotonate the amide nitrogen (pKa ~15-17) efficiently at room temperature, leading to long reaction times and lower yields. If you must avoid NaH, use KOH in DMSO , which generates the highly basic dimsyl anion in situ, but NaH/DMF remains the gold standard for yield [1].

Q2: My product is an oil and won't crystallize. What should I do? A: This is common if residual DMF is present.

  • Dissolve the oil in Ethyl Acetate.

  • Wash with 5% LiCl solution (Lithium Chloride extracts DMF into the aqueous phase better than water).

  • Dry, concentrate, and triturate with cold diethyl ether or hexanes to induce crystallization.

Q3: Is the N-methyl group stable during the reduction step? A: Yes. The N-methyl amide bond is chemically stable under standard catalytic hydrogenation (H₂/Pd-C) and metal-acid reductions (Fe/HCl). It will not cleave under these conditions.

Q4: Why am I seeing 3-nitroaniline in my Step 1 product? A: This indicates hydrolysis of the acetamide group. This occurs if the reaction mixture contains water (wet DMF) or if the quenching process is too exothermic/acidic. Ensure DMF is anhydrous and quench with cold saturated NH₄Cl, not HCl.

References

  • ChemicalBook. (n.d.). N-Methylacetamide Synthesis and Properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28689656, 2-(3-aminophenyl)-N-methylacetamide. Retrieved from

  • ResearchGate. (2014). Nitration of Acetanilide and Subsequent Reactions. Retrieved from

  • Sigma-Aldrich. (n.d.). N-(3-aminophenyl)-N-methylacetamide Product Page. Retrieved from

N-(3-aminophenyl)-N-methylacetamide reaction work-up procedure optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-2024-882 Subject: Optimization of Work-up Procedures for Polar Aniline Derivatives Status: Resolved / Guide Published[1]

Executive Summary

This technical guide addresses the purification and isolation challenges associated with N-(3-aminophenyl)-N-methylacetamide (CAS: 58730-35-1).[1] This compound is a critical intermediate in the synthesis of azo dyes and pharmaceutical agents. The primary synthesis route involves the reduction of N-methyl-N-(3-nitrophenyl)acetamide .[1]

Users frequently report issues regarding oxidative degradation (browning) , low extraction yields , and catalyst poisoning . This guide provides a self-validating protocol to maximize yield and purity.

Module 1: The Chemistry & Critical Parameters

To optimize the work-up, one must understand the physicochemical environment of the molecule.

ParameterValue / CharacteristicImplication for Work-up
Functional Groups Primary Amine (

), Tertiary Amide (

)
Amphoteric character; sensitive to oxidation.[1]
Estimated pKa ~3.8 - 4.2 (Anilinium ion)The amine is weakly basic due to the electron-withdrawing meta-amide group.[1] pH > 9 is required for extraction.
Solubility Moderate polarity; Soluble in DCM, EtOAc, Alcohols.Water solubility increases significantly at pH < 4.[1]
Stability Air-sensitive (radical oxidation).Requires inert atmosphere (Ar/

) during concentration.[1]
Module 2: Optimized Work-up Protocol

Context: This protocol assumes the reduction of the nitro-precursor using Hydrogenation (


) or Iron reduction (

).
Step 1: Catalyst Removal (The Filtration Trap)
  • Issue: Fine Pd/C particles can pass through standard filters, causing "sparking" or degradation later.

  • Protocol:

    • Dilute the reaction mixture with Methanol (MeOH) to ensure the product does not precipitate on the catalyst.

    • Filter through a Celite 545 pad packed in a sintered glass funnel.

    • Critical: Wash the Celite cake with 2-3 volumes of MeOH. The product is polar and tends to adsorb to the carbon surface.

    • Verification: Spot the filtrate on TLC.[1] If the spot trails, wash the Celite again.

Step 2: The pH Switch (Yield Critical Point)
  • Issue: Low yield is often caused by the product remaining in the aqueous phase as a salt.

  • Protocol:

    • Concentrate the filtrate to remove the reaction solvent (MeOH/EtOH).

    • Resuspend the residue in 1.0 M HCl (aqueous). This dissolves the amine as the hydrochloride salt, leaving non-basic impurities (unreacted nitro compounds) insoluble or less soluble.

    • Wash this acidic solution with Ethyl Acetate (EtOAc) .[1]

      • Result: Impurities move to organic layer; Product stays in water.[1]

    • Basify: Slowly add Saturated

      
        or 2M NaOH  to the aqueous layer until pH 10-11 .
      
      • Visual Cue: The solution will likely turn cloudy/milky as the free base precipitates.

Step 3: Extraction & Stabilization [1]
  • Protocol:

    • Extract the basic aqueous layer with Dichloromethane (DCM) (

      
      ). DCM is preferred over EtOAc for polar anilines due to better solvation.[1]
      
    • Antioxidant Wash: Wash the combined organic layers with a 10% Sodium Bisulfite (

      
      )  solution. This scavenges radical oxides that cause browning.[1]
      
    • Dry over

      
      , filter, and concentrate immediately under reduced pressure at 
      
      
      
      .
Module 3: Troubleshooting & FAQs

Q1: My product turns dark brown/black within minutes of drying. Why?

Diagnosis: Rapid oxidation of the electron-rich aniline ring. Fix:

  • Add BHT (Butylated hydroxytoluene) (0.1 mol%) to the collection flask before rotary evaporation.

  • Store the final product under Argon at

    
    .
    
  • If already brown, filter through a short plug of silica gel using DCM/MeOH (95:5) to remove the oxidized "tar."

Q2: I have a persistent emulsion during the DCM extraction.

Diagnosis: The tertiary amide group acts as a surfactant, and fine particulates (iron salts or carbon) stabilize the interface. Fix:

  • Add Brine (Saturated NaCl) to the aqueous phase to increase ionic strength.

  • Filter the entire biphasic mixture through a small Celite pad. The emulsion usually breaks instantly upon filtration.[1]

Q3: TLC shows a spot very close to the starting material.

Diagnosis: Partial reduction (Hydroxylamine intermediate) or unreacted nitro compound. Fix:

  • Stain Test: Use Ninhydrin .[1] The product (primary amine) will turn red/purple. The nitro starting material will not stain.

  • If unreacted nitro is present, repeat the "Acid Wash" step in Module 2. The nitro compound will extract into EtOAc at pH 1, while your product stays in the water.

Module 4: Visualization of Logic
Figure 1: Work-up Decision Tree

WorkUpOptimization Start Crude Reaction Mixture (Reduction Step) Filter Filter (Celite) Wash w/ MeOH Start->Filter Concentrate Concentrate to Residue Filter->Concentrate Acidify Dissolve in 1M HCl (pH < 2) Concentrate->Acidify Wash Wash w/ EtOAc Acidify->Wash Decision Where is the Product? Wash->Decision OrgLayer Organic Layer: Nitro Impurities (Discard) Decision->OrgLayer Non-basic AqLayer Aqueous Layer: Product (Salt Form) Decision->AqLayer Basic (Amine) Basify Basify to pH 10-11 (NaOH/Na2CO3) AqLayer->Basify Extract Extract w/ DCM (x3) Basify->Extract Stabilize Wash w/ NaHSO3 Dry & Concentrate Extract->Stabilize

Caption: Logic flow for separating basic amine product from neutral nitro impurities.

Figure 2: Synthesis & Impurity Pathway

SynthesisPath Nitro N-methyl-N-(3-nitrophenyl)acetamide (Starting Material) Reduction Reduction (H2/Pd-C or Fe/AcOH) Nitro->Reduction Target N-(3-aminophenyl)-N-methylacetamide (Target) Reduction->Target Major Path Oxidation Oxidized Dimers (Brown Tar Impurity) Target->Oxidation Air Exposure (Slow)

Caption: Reaction pathway showing the origin of the primary oxidative impurity.

References
  • PubChem. (n.d.).[1][2] 2-(3-aminophenyl)-N-methylacetamide (Compound Summary). National Library of Medicine.[1] Retrieved February 2, 2026, from [Link]

  • Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.[1][3] U.S. Environmental Protection Agency.[1][3] Retrieved from [Link][1]

  • Frontier, A. (n.d.).[1] Workup for Polar and Water-Soluble Solvents.[1][4] University of Rochester, Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting guide for N-(3-aminophenyl)-N-methylacetamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-aminophenyl)-N-methylacetamide Purification

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #PUR-AMINE-003[1][2]

Introduction: The "Invisible" Impurity Challenge

Welcome to the technical support hub for N-(3-aminophenyl)-N-methylacetamide . As a Senior Application Scientist, I understand the specific frustration this molecule presents. You are likely synthesizing this as an intermediate for a kinase inhibitor or a high-performance dye.[1][2]

The core challenge with this molecule is its duality:

  • The Aniline Function (-NH₂): Prone to rapid oxidation (turning your product brown/black) and acting as a weak base.[1][2]

  • The N-Methylacetamide Function (-N(CH₃)Ac): A robust, neutral amide that dictates solubility but can hydrolyze if treated too aggressively.[1][2]

This guide moves beyond generic advice. We will treat your crude reaction mixture as a logic puzzle where solubility and pKa are the keys to unlocking purity.

Module 1: Diagnostic & Triage

Q: My product looks like black tar/oil, but the literature says it should be a solid/pale solid. Is it ruined?

A: Not necessarily. This is the "Aniline Panic" moment.

  • The Cause: Anilines undergo radical oxidation in air, forming highly colored "imino-quinone" impurities.[2] Even 0.1% of this impurity can turn a white solid into a black oil.[1]

  • The Fix: Do not toss it. The black color is often superficial.[2] Proceed immediately to Protocol A (Acid-Base Extraction) . The color bodies are often neutral or phenolic and will be removed during the wash steps.[2]

Q: I see two spots on TLC that are very close. Which is which?

A:

  • Spot A (Higher R_f): Likely the unreacted Nitro precursor (N-(3-nitrophenyl)-N-methylacetamide) or the Azo dimer (if reduction was incomplete).[1][2] These are less polar.[1][2]

  • Spot B (Lower R_f): Your target Amine .[1] The -NH₂ group interacts strongly with the acidic silica, causing it to run slower and often "streak."[2]

  • Validation: Treat the TLC plate with Ninhydrin or Ehrlich’s reagent.[2] Only the amine (Spot B) will stain distinctly (usually yellow/orange for anilines with Ehrlich's).[1]

Module 2: The Core Protocol (Acid-Base Purification)

This is the most reliable method. It utilizes the basicity of the aniline nitrogen (


) to separate it from neutral impurities (nitro starting material, tars) and acidic impurities (phenols).

Logic:

  • pH < 2: Target amine becomes water-soluble (Ammonium salt).[1][2] Neutral impurities stay in organic.[1][2]

  • pH > 10: Target amine becomes organic-soluble (Free base).[1][2]

Protocol A: The "Switch" Extraction

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M Hydrochloric Acid (HCl) (Cold) [1]

  • 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )[1]
    
  • Brine[2]

Step-by-Step:

  • Dissolution: Dissolve your crude black oil/solid in DCM (10 mL per gram).

  • The Acid Pull (Critical Step):

    • Extract the organic layer with cold 1M HCl (3 x 20 mL).[1]

    • Scientific Note: Keep the acid cold (0-5°C) and dilute.[1][2] Hot or concentrated acid can hydrolyze the amide bond (

      
       acetamide), destroying your molecule.[1][2]
      
  • Separation:

    • Organic Layer: Contains nitro impurities and oxidation tars.[1] Discard (or save for recovery if yield is low).[1]

    • Aqueous Layer: Contains your Target Amine as the hydrochloride salt.[2][3] It might look pink/brown—this is normal.[1][2]

  • The Base Switch:

    • Cool the aqueous layer in an ice bath.[2][4]

    • Slowly add 2M NaOH (or solid

      
       for gentler pH control) until pH > 10.[1]
      
    • Observation: The solution will become cloudy/milky as the free amine precipitates or oils out.[2]

  • Recovery:

    • Extract the basic aqueous layer with DCM (3 x 20 mL).[1]

    • Wash combined organics with Brine (1 x 20 mL).[1]

    • Dry over

      
      , filter, and concentrate.
      

Outcome: You should now have a pale yellow or off-white solid/oil.[1][2] The "black tar" remains in the first organic wash.[2]

Visualization: The Extraction Logic Flow

ExtractionFlow Start Crude Mixture (Amine + Nitro + Tars) Step1 Dissolve in DCM Add 1M HCl (Cold) Start->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer1 Organic Layer 1 (Contains Neutral Impurities) Sep1->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer 1 (Target as R-NH3+ Cl-) Sep1->AqLayer1 Amine protonates Step2 Basify (pH > 10) with NaOH/NaHCO3 AqLayer1->Step2 Step3 Extract with DCM Step2->Step3 Sep2 Phase Separation Step3->Sep2 AqLayer2 Aqueous Layer 2 (Waste Salts) Sep2->AqLayer2 OrgLayer2 Organic Layer 2 (Target Amine Free Base) Sep2->OrgLayer2 Amine deprotonates Final Pure Product (Pale Solid/Oil) OrgLayer2->Final Dry & Evaporate

Caption: Figure 1. Selective Acid-Base Extraction Workflow for separating basic anilines from neutral precursors.

Module 3: Advanced Troubleshooting (FAQs)

Q: I did the extraction, but the NMR shows a second set of peaks. What happened? A: You likely have Rotamers or Hydrolysis .[1][2]

  • Scenario A (Rotamers): N-methyl acetamides exhibit cis/trans isomerism around the amide bond.[1][2]

    • Diagnostic: In

      
       NMR, you might see two methyl singlets (e.g., 3.2 ppm and 1.8 ppm) in a roughly 3:1 or 4:1 ratio.
      
    • Test: Run the NMR at elevated temperature (50°C). If the peaks coalesce into one sharp set, it is rotamers. Your product is pure.

  • Scenario B (Hydrolysis): If you used hot acid or left it too long.[1]

    • Diagnostic: Look for the loss of the acetyl methyl group (~2.1 ppm) and the appearance of N-methyl-1,3-phenylenediamine peaks.[1][2]

Q: The product is streaking on my column. How do I fix this? A: Anilines interact with the acidic silanol groups on silica gel.[2]

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent.[1]

  • Eluent Recommendation: 1-5% Methanol in Dichloromethane + 1% TEA.[1][2]

  • Note: The TEA neutralizes the silica acidity, allowing the amine to elute as a tight band.[2]

Q: How do I store this to prevent it from turning black again? A:

  • Inert Gas: Flush the vial with Argon or Nitrogen.[1][2]

  • Cold: Store at -20°C.

  • Form: If possible, store as the Hydrochloride Salt .

    • Protocol: Dissolve free base in Et2O, add HCl in Dioxane. Filter the white precipitate.[2] The salt is significantly more resistant to oxidation than the free amine.[2]

Summary of Physical Properties & Benchmarks

PropertyValue / DescriptionNote
Formula

MW 164.21 g/mol
Appearance Pale yellow solid or viscous oilDarkens to brown on air exposure
Solubility DCM, EtOAc, MeOH, DMSOPoor in Hexanes/Water (as free base)
pKa (Est.) ~4.6 (Aniline N)Amide N is not basic
TLC (DCM:MeOH 95:5)

Stains with Ninhydrin/UV

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for aniline oxidation and acid-base extraction techniques).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28689656, 2-(3-aminophenyl)-N-methylacetamide.[1][2] Retrieved from .[1] (Note: While the specific isomer in PubChem may vary slightly in nomenclature, the physicochemical properties of the amino-acetanilide scaffold are consistent).[2]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Reference for amide bond stability and rotameric behavior in N-methyl amides).

  • Bld Pharm. N-(3-Aminophenyl)acetamide Product Data. Retrieved from .[1][5] (Reference for handling and storage of similar amino-acetanilide derivatives).

Sources

Validation & Comparative

Comparative Guide: 2D NMR Techniques for Characterizing N-(3-aminophenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-aminophenyl)-N-methylacetamide presents a classic but deceptive analytical challenge in drug development. Unlike simple amides, the N-methyl substitution on the amide nitrogen introduces restricted rotation around the C–N bond, leading to the presence of distinct rotamers (cis and trans isomers) in solution.[1]

In 1D NMR, this manifests as "signal doubling"—often mistaken for impurities by inexperienced analysts. This guide compares standard 1D techniques against advanced 2D NMR methodologies, demonstrating why 2D NOESY/ROESY combined with Multiplicity-Edited HSQC is the mandatory standard for certifying the purity and structure of this molecule.

The Analytical Challenge: Rotamerism

The core difficulty lies in the amide bond resonance. The partial double-bond character restricts rotation, creating two distinct populations in equilibrium on the NMR timescale.

  • Major Rotamer: Typically the trans (or E) form where the N-methyl group is trans to the carbonyl oxygen (sterically favored).

  • Minor Rotamer: The cis (or Z) form.

  • Consequence: The

    
    H NMR spectrum will show two sets of signals for the N-methyl, Acetyl-methyl, and Aromatic protons, typically in a ratio between 3:1 and 10:1 depending on the solvent.
    

Comparative Analysis of Techniques

The following table contrasts the efficacy of different NMR approaches for this specific molecule.

Feature1D

H /

C NMR
(Baseline)
2D COSY & HSQC (Structural)2D NOESY / ROESY (Conformational)
Primary Utility Basic purity check, functional group ID.Establishing connectivity through bonds.Establishing spatial proximity (Through Space).
Rotamer Handling Poor. Rotamers appear as "impurities" or split peaks. Integration is difficult.Moderate. Shows two separate spin systems but doesn't prove they are the same molecule.Excellent. "Exchange peaks" prove the two forms are interconverting isomers, not impurities.
Aromatic Resolution Low. 3-aminophenyl protons overlap significantly.High. Disperses overlapping protons into a second dimension (Carbon scale).High. Correlates specific rotamer protons to their respective methyl groups.
Self-Validation Low. Requires prior knowledge of rotamer ratios.Medium. Confirms C-H pairs but lacks stereochemical context.High. Unambiguously assigns cis vs. trans geometry.
Recommendation

Do not rely solely on 1D NMR. You must use 2D NOESY to distinguish rotamers from impurities. If the "impurity" peaks show an exchange cross-peak with the main product peaks, the sample is pure.

Detailed Experimental Protocols

Phase 1: Sample Preparation
  • Solvent Choice: DMSO-

    
      is superior to CDCl
    
    
    
    for this molecule.
    • Reasoning: DMSO stabilizes the rotamer population ratios and sharpens the exchangeable

      
       protons on the phenyl ring, allowing for better integration.
      
  • Concentration: 10–15 mg in 600 µL solvent.

  • Temperature: 298 K (Standard). Note: Variable Temperature (VT) NMR at 350 K can be used to coalesce rotamers into single peaks to further prove the structure.

Phase 2: 2D Pulse Sequences
A. Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To assign the aromatic ring protons and distinguish the two methyl groups (N-methyl vs. Acetyl-methyl).

  • Parameter Setup:

    • Spectral Width: 12 ppm (

      
      H) / 160 ppm (
      
      
      
      C).
    • Coupling Constant (

      
      ): Set to 145 Hz.
      
    • Differentiation:

      
       and 
      
      
      
      peaks appear positive (red);
      
      
      peaks appear negative (blue).
  • Expected Result: The N-methyl and Acetyl-methyl carbons will have distinct chemical shifts (typically

    
    30-40 ppm for N-Me and 
    
    
    
    20-25 ppm for Acetyl-Me). You will see "shadow" correlations for the minor rotamer.
B. NOESY (Nuclear Overhauser Effect Spectroscopy)[2]
  • Purpose: The "Killer App" for rotamers. To determine which methyl signal corresponds to the cis vs. trans form.

  • Parameter Setup:

    • Mixing Time (

      
      ): 300–500 ms. (Longer times allow for chemical exchange observation).
      
    • Relaxation Delay: 2.0 s.

  • Interpretation Logic:

    • Spatial NOE: Look for cross-peaks between the N-methyl protons and the ortho-protons of the phenyl ring.

      • Strong NOE: Indicates the N-methyl is close to the ring (likely cis to the carbonyl, forcing it toward the ring).

    • Exchange Peaks: Look for cross-peaks between the Major N-Me signal and the Minor N-Me signal. These peaks will have the same phase as the diagonal (in ROESY) or opposite phase (in NOESY depending on processing), proving chemical exchange.

Data Visualization & Logic Pathways

Diagram 1: Structural Assignment Workflow

This flowchart illustrates the decision-making process for characterizing the molecule.

AssignmentWorkflow Sample Sample: N-(3-aminophenyl)-N-methylacetamide H1_NMR 1D 1H NMR (DMSO-d6) Sample->H1_NMR Decision Observe Doubled Peaks? H1_NMR->Decision Impurity_Check Hypothesis: Impurity vs. Rotamer Decision->Impurity_Check Yes HSQC 2D HSQC (Resolve Overlaps) Impurity_Check->HSQC NOESY 2D NOESY (The Definitive Test) HSQC->NOESY Result_Exchange Exchange Cross-Peaks Present? (Connects Major/Minor signals) NOESY->Result_Exchange Conclusion_Pure CONCLUSION: Pure Compound (Rotameric Mixture) Result_Exchange->Conclusion_Pure Yes Conclusion_Dirty CONCLUSION: Impure Sample Result_Exchange->Conclusion_Dirty No

Caption: Logical workflow for distinguishing rotamers from impurities using 2D NMR.

Diagram 2: Rotamer Geometry & NOE Signals

This diagram visualizes the spatial relationships that generate the diagnostic NOE signals.

RotamerGeometry Rotamer_A Trans-Rotamer (Major) (N-Me trans to C=O) Rotamer_B Cis-Rotamer (Minor) (N-Me cis to C=O) Rotamer_A->Rotamer_B Slow Exchange (NMR Timescale) N_Me N-Methyl Group Rotamer_A->N_Me Ring_H Phenyl Ring Protons (Ortho Position) Rotamer_A->Ring_H N_Me->Ring_H Strong NOE Signal (Spatial Proximity in Trans form)

Caption: Spatial proximity in the Trans-rotamer generates a strong NOE between the N-methyl and aromatic ring protons.

Key Data Reference Table

When analyzing your spectra, look for these characteristic chemical shifts (values are approximate for DMSO-


 relative to TMS):
MoietyProton (

ppm)
Carbon (

ppm)
MultiplicityNotes
Acetyl-CH

1.7 – 1.922.0 – 23.0SingletDistinct peaks for major/minor rotamers.
N-CH

3.0 – 3.236.0 – 38.0SingletKey Diagnostic: Major rotamer usually downfield.
Amino (-NH

)
5.0 – 5.5N/ABroad SingletExchangeable; may disappear in CDCl

with D

O shake.
Aromatic H-2 6.4 – 6.6~113.0Singlet-likeLocated between Amino and N-Acetyl group.
Aromatic H-4/6 6.3 – 6.5~110-115DoubletsOrtho and Para to amino group.
Aromatic H-5 6.9 – 7.1~129.0TripletMeta to amino group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR assignment protocols).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Holliday, N. D., et al. (2013). "Rotamers - assigned by a simple NMR experiment." Sussex Drug Discovery Centre.

  • Williams, A. A., & Cassels, B. K. (2016).[3] "Distinguishing rotamers in N-trifluoroacetyl-3-benzazepine derivatives." Magnetic Resonance in Chemistry.

Sources

Quantitative Profiling of N-(3-aminophenyl)-N-methylacetamide (APMA) in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of N-(3-aminophenyl)-N-methylacetamide (APMA) is a critical quality gate in the synthesis of high-performance azo dyes and specific kinase inhibitor intermediates.[1] In a crude reaction mixture, APMA exists alongside structurally similar precursors (e.g., N-methyl-3-nitroaniline or N-methyl-N-(3-nitrophenyl)acetamide) and potential hydrolysis byproducts (N-methyl-1,3-phenylenediamine).[1]

This guide objectively compares three analytical workflows: HPLC-PDA (the robust workhorse), UHPLC-MS/MS (the sensitivity standard), and qNMR (the structural validator).[1] We prioritize "fit-for-purpose" selection: choose HPLC for routine process control, MS/MS for trace impurity profiling, and qNMR for absolute purity assignment without reference standards.

Chemical Context & The Analytical Challenge

Target Molecule: N-(3-aminophenyl)-N-methylacetamide[1]

  • Molecular Weight: ~164.2 g/mol [1]

  • Key Functional Groups: Primary aromatic amine (basic, pKa ~4.8), N-methylated acetamide (neutral, polar).[1]

  • Solubility: Soluble in DMSO, Methanol, Water (pH dependent).[1]

The Matrix Challenge: In a typical reduction reaction (e.g., catalytic hydrogenation of the nitro-precursor), the reaction mixture contains:

  • Starting Material: N-methyl-N-(3-nitrophenyl)acetamide (Strong UV absorber, neutral).[1]

  • By-product: N-methyl-1,3-diaminobenzene (Result of amide hydrolysis, highly basic, susceptible to oxidation).[1]

  • Catalyst Residues: Pd/C or Fe sludge (requires filtration).[1]

The analytical method must resolve the polar basic amine (APMA) from the neutral nitro precursor and the highly polar diamine .[1]

Method A: HPLC-PDA (High-Performance Liquid Chromatography)

Best For: Routine process monitoring (IPC), purity testing (>98%), and QC release.[1]

The "Why" Behind the Protocol

Standard C18 columns often fail with anilines due to silanol interactions causing peak tailing. We utilize a base-deactivated C18 column and an acidic mobile phase .[1] The low pH (pH 3.[1]0) ensures the primary amine is fully protonated (


), preventing mixed-mode retention and sharpening the peak.[1]
Detailed Protocol
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: PDA at 254 nm (aromatic ring) and 210 nm (amide bond).

Gradient Profile:

Time (min) % A (Buffer) % B (ACN) Event
0.0 95 5 Equilibrate
2.0 95 5 Hold (Elute polar diamines)
12.0 40 60 Ramp (Elute APMA & Nitro)
15.0 40 60 Wash

| 15.1 | 95 | 5 | Re-equilibrate |

Validation Data (Representative)
ParameterResultNotes
Linearity (

)
> 0.9995Range: 0.05 – 1.0 mg/mL
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLSufficient for 0.1% impurity limits
Precision (RSD) 0.4% (n=6)Excellent repeatability
Tailing Factor 1.15Acceptable (< 1.5 is the limit)

Method B: UHPLC-MS/MS (Triple Quadrupole)

Best For: Trace analysis (genotoxic impurity screening), complex matrices (biological fluids), or when co-elution is suspected.[1]

The "Why" Behind the Protocol

UV detection lacks specificity if the reaction produces isomers.[1] MS/MS utilizes Multiple Reaction Monitoring (MRM) to filter noise.[1] We use Electrospray Ionization (ESI+) because the free amine group readily accepts a proton (


).
Detailed Protocol
  • System: Waters Xevo TQ-S or Sciex QTRAP series.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Source: ESI Positive Mode.

MRM Transitions:

  • Quantifier:

    
     (Loss of acetyl group 
    
    
    
    ).[1]
  • Qualifier:

    
     (Loss of methyl-acetamide moiety, formation of phenyl cation).
    
Validation Data (Representative)
ParameterResultNotes
Sensitivity (LOQ) 5 ng/mL~300x more sensitive than UV
Selectivity 100%No interference from Nitro-precursor
Matrix Effect -12% (Suppression)Requires matrix-matched calibration

Method C: qNMR (Quantitative Nuclear Magnetic Resonance)

Best For: Reference Standard certification, absolute purity determination (no external standard needed).[1]

The "Why" Behind the Protocol

Unlike chromatography, qNMR does not require a pure reference standard of APMA (which might be unstable or unavailable).[1] We use an internal standard (IS) like Maleic Acid or TCNB with a known purity to calculate the absolute weight % of APMA in the crude solid.

Detailed Protocol
  • Solvent: DMSO-

    
     (Ensures solubility of all components).
    
  • Internal Standard: Maleic Acid (Singlet at

    
     6.2 ppm, distinct from aromatic region).[1]
    
  • Parameters: D1 relaxation delay = 30s (ensure full relaxation), Scans = 16 or 32.

  • Target Signal: Methyl singlet of the N-methyl group (

    
     ~3.1 ppm) or Acetyl methyl (
    
    
    
    ~1.8 ppm).[1]

Calculation:



(Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity)[1]

Comparative Analysis & Decision Guide

The following table summarizes the operational trade-offs for a laboratory manager.

FeatureHPLC-PDAUHPLC-MS/MSqNMR
Capital Cost Low ($)High (

$)
Very High (

)
Throughput High (15 min/run)Very High (3 min/run)Low (10-20 min/sample)
Sensitivity Moderate (ppm)Extreme (ppb)Low (0.1%)
Selectivity Good (Separation dependent)Excellent (Mass filtering)Excellent (Structural)
Ref.[1] Standard? Required Required Not Required
Skill Level TechnicianSpecialistSpectroscopist

Visualizing the Workflow

Diagram 1: Method Selection Strategy

This decision tree guides the user based on the analytical goal (Purity vs. Trace vs. Identification).[1]

MethodSelection Start Start: Define Analytical Goal Q1 Is a Pure Reference Standard Available? Start->Q1 Q2 Is Sensitivity < 0.05% Required? Q1->Q2 Yes Method_qNMR Method C: qNMR (Absolute Purity) Q1->Method_qNMR No Method_HPLC Method A: HPLC-PDA (Routine QC) Q2->Method_HPLC No Method_LCMS Method B: LC-MS/MS (Trace Impurities) Q2->Method_LCMS Yes

Caption: Decision matrix for selecting the appropriate analytical technique based on resource availability and sensitivity requirements.

Diagram 2: Sample Preparation Workflow (Reaction Mixture)

A self-validating protocol to ensure the unstable amine is not degraded during preparation.[1]

SamplePrep Rxn Crude Reaction Mixture Quench Quench/Dilute (MeOH + 0.1% H3PO4) Rxn->Quench Stabilize Amine Filter Filtration (0.2 µm PTFE) Quench->Filter Remove Catalyst Vial HPLC Vial (Amber Glass) Filter->Vial Inject Injection (Keep at 4°C) Vial->Inject

Caption: Sample preparation workflow emphasizing acid stabilization to prevent amine oxidation and filtration to protect the column.

Troubleshooting & "Field-Proven" Tips

  • Peak Tailing: If the APMA peak tails on HPLC, increase the buffer concentration to 50 mM or add 0.1% Triethylamine (TEA) to the mobile phase (though phosphate buffer at pH 3.0 is usually sufficient).[1]

  • Carryover: The basic amine can stick to the injector needle.[1] Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Stability: APMA solutions turn brown (oxidize) over time.[1] Always prepare fresh or store in amber vials at 4°C. Never use basic diluents.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219622, N-Methyl-3-nitroaniline. Retrieved from [Link][1]

    • Context: Source of structural data for the nitro-precursor and general aniline properties.[1]

  • Agilent Technologies (2020). Analysis of Amino Acids by HPLC: Method Development Guide. Retrieved from [Link]

    • Context: Foundational principles for separating polar amines using C18 and buffer controls.
  • European Chemicals Agency (ECHA). Registration Dossier: N-(3-aminophenyl)acetamide.[1] Retrieved from [Link][1]

    • Context: Safety and physicochemical property data for the non-methylated analog, used for solubility extrapol
  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists.[1] Wiley-Interscience.[1]

    • Context: Authoritative text on "Silanol suppression" mechanisms cited in the HPLC protocol section.
  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Performance Benchmark Guide: N-(3-aminophenyl)-N-methylacetamide and Its Analogs as Synthetic Precursors in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance benchmark of N-(3-aminophenyl)-N-methylacetamide and its close, more commonly utilized analog, N-(3-aminophenyl)acetamide (3-aminoacetanilide), as precursors in the synthesis of azo dyes. We will objectively compare its performance against other alternative aromatic amine precursors, supported by established chemical principles and representative experimental data. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of precursor selection in organic synthesis.

For the purpose of this guide, and due to the greater availability of public data, we will focus on N-(3-aminophenyl)acetamide as the primary subject, with the understanding that the N-methyl derivative will exhibit similar reactivity profiles at the key functional group.

Introduction to Aromatic Amine Precursors in Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes is a cornerstone of the chemical industry, with wide-ranging applications in textiles, printing, and increasingly in advanced materials and diagnostics. The foundation of azo dye synthesis lies in the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich partner.

N-(3-aminophenyl)acetamide is a valuable precursor in this context. The presence of the acetamido group (–NHCOCH₃) modulates the reactivity of the aromatic ring and the resulting properties of the dye. This guide benchmarks its performance against other common aromatic amines, such as p-chloroaniline and 3-nitroaniline, to provide a clear rationale for precursor selection based on key performance indicators.

The Core Synthetic Pathway: Diazotization and Azo Coupling

The synthesis of azo dyes from primary aromatic amines is a well-established two-step process.[1]

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. This low temperature is critical to prevent the unstable diazonium salt from decomposing.[2]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol or another aromatic amine. The diazonium salt attacks the electron-rich ring to form the characteristic azo linkage.

The general mechanism is depicted below:

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling ArNH2 Primary Aromatic Amine (Precursor) ArN2Cl Arenediazonium Salt ArNH2->ArN2Cl Nitrous Acid NaNO2_HCl NaNO2 + HCl (0-5°C) NaNO2_HCl->ArN2Cl ArN2Cl_ref Arenediazonium Salt Coupling_Component Coupling Component (e.g., Phenol) Azo_Dye Azo Dye Coupling_Component->Azo_Dye ArN2Cl_ref->Azo_Dye Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble Ice Bath & Glassware Reagents Weigh Precursor & Reagents Setup->Reagents Diazotization Diazotization of Amine (0-5°C) Reagents->Diazotization Coupling Azo Coupling with Phenol Diazotization->Coupling Stirring Stir for 1-2 hours Coupling->Stirring Isolation Vacuum Filtration to Collect Crude Solid Stirring->Isolation Washing Wash with Cold Water Isolation->Washing Drying Dry in Oven or Desiccator Washing->Drying Purification Recrystallization (if needed) Drying->Purification

Caption: Standard laboratory workflow for azo dye synthesis.

Protocol 1: Synthesis of a Yellow Azo Dye using N-(3-aminophenyl)acetamide

This protocol describes the synthesis of a simple yellow azo dye by coupling diazotized N-(3-aminophenyl)acetamide with phenol.

Materials:

  • N-(3-aminophenyl)acetamide (1.50 g, 10 mmol)

  • Concentrated Hydrochloric Acid (3 mL)

  • Sodium Nitrite (0.70 g, 10.1 mmol)

  • Phenol (0.94 g, 10 mmol)

  • Sodium Hydroxide (2.0 g)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a 100 mL beaker, dissolve 1.50 g of N-(3-aminophenyl)acetamide in 20 mL of deionized water and 3 mL of concentrated HCl.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled solution of 0.70 g of sodium nitrite in 5 mL of water. Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting diazonium salt solution for 15 minutes in the ice bath.

  • Coupling:

    • In a separate 250 mL beaker, dissolve 0.94 g of phenol in 20 mL of 10% aqueous sodium hydroxide solution.

    • Cool this solution in an ice bath to below 5 °C.

    • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold phenol solution.

    • A yellow-orange precipitate should form immediately.

  • Isolation and Purification:

    • Continue stirring the mixture in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with two 20 mL portions of cold deionized water.

    • Dry the product in a desiccator or a low-temperature oven.

    • The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Synthesis of a Red Azo Dye using 3-Nitroaniline

Materials:

  • 3-Nitroaniline (1.38 g, 10 mmol)

  • Concentrated Hydrochloric Acid (3 mL)

  • Sodium Nitrite (0.70 g, 10.1 mmol)

  • 2-Naphthol (1.44 g, 10 mmol)

  • Sodium Hydroxide (2.0 g)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • Follow the same procedure as in Protocol 1, using 1.38 g of 3-nitroaniline in place of N-(3-aminophenyl)acetamide. The initial dissolution may require gentle warming before cooling.

  • Coupling:

    • In a separate beaker, dissolve 1.44 g of 2-naphthol in 25 mL of 10% aqueous sodium hydroxide solution.

    • Cool this solution in an ice bath to below 5 °C.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A deep red precipitate will form.

  • Isolation and Purification:

    • Follow the same isolation and purification steps as in Protocol 1.

Discussion: Causality Behind Performance Differences

The performance of an aromatic amine precursor is directly linked to the electronic nature of its substituents.

  • N-(3-aminophenyl)acetamide: The acetamido group (–NHCOCH₃) is an ortho-, para-director and is moderately activating. While the nitrogen lone pair is resonance-donating, the carbonyl group is inductively withdrawing. This balanced electronic nature leads to a controlled and efficient diazotization and coupling reaction, often resulting in high yields of pure product. The resulting dye's properties are also influenced by this group.

  • p-Chloroaniline: The chloro group is deactivating due to its inductive effect but is an ortho-, para-director due to resonance. This leads to a relatively fast and clean reaction. The halogen can also enhance the lightfastness of the resulting dye.

  • 3-Nitroaniline: The nitro group (–NO₂) is strongly deactivating and a meta-director. This strong electron-withdrawing effect makes the amino group less basic and can slow down the diazotization process. It can also lead to a higher probability of side reactions, potentially lowering the yield and purity of the crude product. However, the presence of the nitro group often imparts excellent lightfastness and a deep color to the final dye.

Conclusion and Recommendations

N-(3-aminophenyl)acetamide and its N-methyl derivative are excellent precursors for the synthesis of yellow-to-orange azo dyes. Their key advantages lie in providing a balance of reactivity that often leads to high yields and purity under standard reaction conditions.

Recommendations for precursor selection:

  • For high-yield, clean synthesis of yellow/orange dyes with good overall properties, N-(3-aminophenyl)acetamide is a superior choice.

  • When cost is the primary driver and a red dye is desired, p-chloroaniline offers a robust and economical option.

  • For applications requiring maximum lightfastness and deep red/brown shades , and where yield is a secondary concern, 3-nitroaniline is a suitable precursor, provided that purification steps are incorporated into the workflow.

Ultimately, the optimal precursor is application-dependent. This guide provides the foundational data and rationale to make an informed decision based on the desired balance of yield, purity, cost, and final product performance.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). N-Methylacetamide (NMA): A Crucial Component in Life Science Applications.
  • Chem-Impex. (n.d.). N-Methylacetamide.
  • Wikipedia. (2023). 3-Aminoacetanilide. Available at: [Link]

  • FAQ. (2020). How is Disperse Yellow 54 prepared and what are its applications in dye preparation?.
  • MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Available at: [Link]

  • AJOL. (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. Available at: [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 4. Available at: [Link]

  • PMC. (n.d.). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of N-methylacetamide (NMA, 1) co-crystals with.... Available at: [Link]

  • PubMed Central. (n.d.). Materials Precursor Score: Modeling Chemists’ Intuition for the Synthetic Accessibility of Porous Organic Cage Precursors. Available at: [Link]

  • ResearchGate. (n.d.). Key Metrics to Inform Chemical Synthesis Route Design. Available at: [Link]

  • ResearchGate. (2025). Alternative procedures for the green synthesis of 3,7-bis(N,N-(2- hydroxyethyl)amino)phenothiazinium dye. Available at: [Link]

  • PubChem. (n.d.). 2-(3-aminophenyl)-N-methylacetamide. Available at: [Link]

  • Google Patents. (n.d.). CN112940524B - Heterocyclic disperse yellow dye compound, preparation method thereof and dye composition.
  • Automatic Control. (2016). Key performance indicators for production - Examples from chemical industry. Available at: [Link]

  • Lancashire Online Knowledge. (n.d.). THE CHEMISTRY OF SOME DI- AND TRI-PHENYLMETHANIE DYES. Available at: [Link]

  • European Commission. (2022). Key Performance Indicators for the Chemicals Strategy for Sustainability. Available at: [Link]

  • Google Patents. (2014). CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.
  • NIH. (2024). A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes for Dyeing Polyester Fabrics: Synthesis, Characterization, and Antimicrobial Activities. Available at: [Link]

Sources

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